molecular formula C39H70N7O17P3S B15544416 14-Methylheptadecanoyl-CoA

14-Methylheptadecanoyl-CoA

Cat. No.: B15544416
M. Wt: 1034.0 g/mol
InChI Key: IACSCCSNSQQURL-UHFFFAOYSA-N
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Description

14-Methylheptadecanoyl-CoA is a useful research compound. Its molecular formula is C39H70N7O17P3S and its molecular weight is 1034.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H70N7O17P3S

Molecular Weight

1034.0 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 14-methylheptadecanethioate

InChI

InChI=1S/C39H70N7O17P3S/c1-5-16-27(2)17-14-12-10-8-6-7-9-11-13-15-18-30(48)67-22-21-41-29(47)19-20-42-37(51)34(50)39(3,4)24-60-66(57,58)63-65(55,56)59-23-28-33(62-64(52,53)54)32(49)38(61-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,49-50H,5-24H2,1-4H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)

InChI Key

IACSCCSNSQQURL-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Endogenous Landscape of 14-Methylheptadecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

14-Methylheptadecanoyl-CoA, an anteiso-branched-chain acyl-CoA, is a vital metabolic intermediate found across a diverse range of organisms, playing a crucial role in maintaining cell membrane integrity and serving as a precursor for complex secondary metabolites. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and physiological functions of this compound. We present quantitative data on its prevalence, detail experimental protocols for its analysis, and illustrate the key metabolic and regulatory pathways in which it is involved. This document is intended to serve as a foundational resource for researchers investigating branched-chain fatty acid metabolism and its potential as a target for therapeutic intervention.

Introduction

Branched-chain fatty acids (BCFAs) are integral components of cellular lipids in many organisms, with anteiso- and iso-branched structures being the most common. This compound is the activated form of 14-methylheptadecanoic acid (anteiso-C18:0), a saturated fatty acid with a methyl group on the antepenultimate carbon atom. This seemingly subtle structural variation from its straight-chain counterparts imparts unique physicochemical properties that influence membrane fluidity and other cellular processes. The biosynthesis and metabolism of this compound are tightly regulated and integrated with central carbon and amino acid metabolism. Understanding the nuances of its natural occurrence and biochemical pathways is critical for fields ranging from microbial physiology to the development of novel therapeutics.

Natural Occurrence of this compound and its Corresponding Fatty Acid

14-Methylheptadecanoic acid, the fatty acid component of this compound, is predominantly found in the cell membranes of various bacteria, particularly Gram-positive bacteria.[1][2][3] Its presence is a key factor in the adaptation of these organisms to different environmental conditions, such as low temperatures.[2] While most prevalent in bacteria, anteiso-branched fatty acids have also been identified in other organisms, including marine sponges and certain insects. The activated CoA thioester form, this compound, is a direct precursor for its incorporation into lipids and other metabolites.

Table 1: Quantitative Occurrence of Anteiso-C18:0 Fatty Acid in Various Bacteria

OrganismStrainGrowth ConditionsAnteiso-C18:0 (% of Total Fatty Acids)Reference
Streptomyces hygroscopicusVarious StrainsNot SpecifiedHigh levels detected[4]
Listeria monocytogenesNot SpecifiedLow TemperatureIncreased amounts observed[2]
Bacillus subtilisNot SpecifiedStandard~66% of total branched-chain fatty acids are anteiso[5]
Chryseobacterium frigidisoliPB4T0°CIncreased levels observed compared to higher temperatures[6]
Xanthomonas campestrisXc1XOS medium, 30°CPresent, levels influenced by amino acid supplementation[7]

Note: The data primarily reflects the abundance of the fatty acid, as direct quantification of the acyl-CoA species is less common in broad lipidomic screens.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the branched-chain amino acid L-isoleucine. This pathway is distinct from the synthesis of straight-chain fatty acids, which primarily utilizes acetyl-CoA as a primer.

Initiation of Biosynthesis

The synthesis is initiated by the conversion of L-isoleucine to 2-methylbutyryl-CoA. This process involves two key enzymatic steps:

  • Transamination: L-isoleucine is first transaminated to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase.

  • Oxidative Decarboxylation: α-keto-β-methylvalerate is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[8]

Elongation of the Acyl Chain

Once the 2-methylbutyryl-CoA primer is formed, it enters the fatty acid synthase (FAS) II pathway for elongation. The elongation process involves the sequential addition of two-carbon units from malonyl-CoA, in a series of reactions catalyzed by the enzymes of the FAS II system.[1] This iterative process continues until the 18-carbon chain of this compound is synthesized.

Biosynthesis_of_14_Methylheptadecanoyl_CoA Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid Branched-chain amino acid transaminase Primer 2-Methylbutyryl-CoA (anteiso-C5:0-CoA) KetoAcid->Primer Branched-chain α-keto acid dehydrogenase (BCKDH) FASII Fatty Acid Synthase II (FAS II) Primer->FASII Product This compound (anteiso-C18:0-CoA) FASII->Product Elongation MalonylCoA Malonyl-CoA (x6) MalonylCoA->FASII

Figure 1: Biosynthesis of this compound.

Physiological Functions

Regulation of Membrane Fluidity

The primary and most well-established function of 14-methylheptadecanoic acid, and by extension its CoA derivative, is the regulation of cell membrane fluidity.[2][5] The methyl branch in the anteiso position disrupts the ordered packing of fatty acid chains in the phospholipid bilayer, thereby increasing membrane fluidity. This is particularly important for bacteria exposed to low temperatures, as it allows them to maintain essential membrane functions.[2]

Precursor for Secondary Metabolites

Branched-chain acyl-CoAs, including this compound, can serve as starter units for the biosynthesis of polyketides and other secondary metabolites.[9][10] These natural products have diverse biological activities and are often of pharmaceutical interest. The incorporation of a branched-chain starter unit contributes to the structural diversity of these molecules.

Functions_of_14_Methylheptadecanoyl_CoA AcylCoA This compound Membrane Membrane Phospholipids AcylCoA->Membrane Incorporation Polyketides Polyketides & Other Secondary Metabolites AcylCoA->Polyketides Starter Unit Fluidity Increased Membrane Fluidity Membrane->Fluidity Bioactivity Diverse Biological Activities Polyketides->Bioactivity

Figure 2: Key functions of this compound.

Transcriptional Regulation of Biosynthesis

The biosynthesis of branched-chain fatty acids is under tight transcriptional control to ensure that the composition of the cell membrane is appropriate for the prevailing environmental conditions. In bacteria, several transcriptional regulators have been identified that control the expression of genes involved in fatty acid metabolism.

  • FadR: In Escherichia coli, FadR is a global regulator of fatty acid metabolism.[11][12]

  • FapR: In Bacillus subtilis, FapR represses the biosynthesis of saturated fatty acids and phospholipids.[11][12]

  • FabT: In Streptococcus pneumoniae, FabT represses the genes for fatty acid biosynthesis.[11]

  • CodY and Lrp: These are global regulators that respond to nutrient availability, including branched-chain amino acids, and thus indirectly influence the pool of precursors for branched-chain fatty acid synthesis.[13]

Transcriptional_Regulation Environmental_Signals Environmental Signals (e.g., Temperature, Nutrient Availability) Transcriptional_Regulators Transcriptional Regulators (e.g., FadR, FapR, FabT, CodY, Lrp) Environmental_Signals->Transcriptional_Regulators influence BCFA_Biosynthesis_Genes Branched-Chain Fatty Acid Biosynthesis Genes Transcriptional_Regulators->BCFA_Biosynthesis_Genes repress/activate BCFA_Synthesis Synthesis of This compound and other BCFAs BCFA_Biosynthesis_Genes->BCFA_Synthesis encode enzymes for

Figure 3: Overview of transcriptional regulation.

Experimental Protocols

The analysis of this compound and its corresponding fatty acid requires specialized analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is commonly used for the analysis of fatty acids after their conversion to volatile esters, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the direct analysis of acyl-CoA species.

Gas Chromatography-Mass Spectrometry (GC-MS) for 14-Methylheptadecanoic Acid

This protocol outlines the general steps for the analysis of 14-methylheptadecanoic acid from biological samples.

1. Lipid Extraction:

  • Extract total lipids from the sample using a modified Bligh-Dyer method with a chloroform:methanol (B129727):water solvent system.

2. Saponification and Methylation:

  • Saponify the lipid extract using a methanolic KOH solution to release the fatty acids from complex lipids.
  • Methylate the free fatty acids to their fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol (BF3-methanol).

3. FAME Extraction:

  • Extract the FAMEs from the reaction mixture using an organic solvent like hexane.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.
  • Oven Program:
  • Initial temperature: 100°C, hold for 2 min.
  • Ramp 1: 15°C/min to 180°C.
  • Ramp 2: 5°C/min to 250°C, hold for 3 min.
  • Ramp 3: 20°C/min to 320°C, hold for 12 min.[14]
  • Injector: Splitless mode at 280°C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Ionization: Electron ionization (EI) at 70 eV.
  • Acquisition Mode: Scan mode (m/z 40-550) for identification and selected ion monitoring (SIM) mode for quantification.

// Nodes Sample [label="Biological Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Lipid Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatization [label="Saponification &\nMethylation (FAMEs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GCMS [label="GC-MS Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Data [label="Data Analysis\n(Identification & Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction; Extraction -> Derivatization; Derivatization -> GCMS; GCMS -> Data; }

Figure 4: GC-MS workflow for fatty acid analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound

This protocol provides a general framework for the direct quantification of this compound.

1. Sample Preparation:

  • Rapidly quench metabolic activity and extract acyl-CoAs using an acidic organic solvent mixture (e.g., acetonitrile/methanol/water with formic acid).
  • Use an appropriate internal standard, such as a stable isotope-labeled acyl-CoA, for accurate quantification.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
  • Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).
  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A suitable gradient from low to high organic phase to elute the acyl-CoA.
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
  • Ionization: Positive electrospray ionization (ESI+).
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific detection and quantification of the precursor-to-product ion transition for this compound. A characteristic neutral loss of 507 Da is often monitored for acyl-CoAs.[15]

// Nodes Sample [label="Biological Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Acyl-CoA Extraction\n(with Internal Standard)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LCMSMS [label="LC-MS/MS Analysis\n(MRM Mode)", fillcolor="#FBBC05", fontcolor="#202124"]; Data [label="Data Analysis\n(Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction; Extraction -> LCMSMS; LCMSMS -> Data; }

Figure 5: LC-MS/MS workflow for acyl-CoA analysis.

Conclusion

This compound is a key metabolite in many organisms, with significant implications for cell membrane biology and secondary metabolism. This guide has provided a detailed overview of its natural occurrence, biosynthesis, and physiological roles, along with practical experimental protocols for its analysis. Further research into the specific signaling pathways involving this molecule and its precise quantitative distribution across a wider range of organisms will undoubtedly provide deeper insights into the intricate world of branched-chain fatty acid metabolism and may unveil new opportunities for therapeutic development.

References

The Pivotal Role of 14-Methylheptadecanoyl-CoA in Bacterial Membrane Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Methylheptadecanoyl-CoA, the activated form of anteiso-nonadecanoic acid (anteiso-C19:0), is a significant, albeit less common, branched-chain fatty acyl-CoA found in the membranes of various bacteria. As a precursor to anteiso-branched-chain fatty acids (BCFAs), it plays a crucial role in modulating the physical properties of the cell membrane, particularly in response to environmental stressors such as temperature fluctuations. This technical guide delves into the core biological functions of this compound, its biosynthesis, regulatory mechanisms, and its impact on bacterial physiology and survival. The guide also provides detailed experimental protocols for its study and presents key data in a structured format to facilitate further research and therapeutic development.

Introduction: The Significance of Branched-Chain Fatty Acids in Bacteria

Bacterial membranes are dynamic structures primarily composed of a phospholipid bilayer. The fatty acid composition of these phospholipids (B1166683) is a critical determinant of membrane fluidity, a property essential for numerous cellular processes, including nutrient transport, protein function, and cell signaling. Unlike eukaryotes, which often utilize unsaturated fatty acids to maintain membrane fluidity, many bacteria, particularly Gram-positive species, rely on branched-chain fatty acids (BCFAs).

BCFAs are characterized by one or more methyl branches along the acyl chain. The two most common types are iso-fatty acids, with a methyl group on the penultimate carbon, and anteiso-fatty acids, with a methyl group on the antepenultimate carbon. The position of this methyl branch significantly influences the packing of the fatty acid chains in the membrane. Anteiso-fatty acids, such as the one derived from this compound, introduce a more significant disruption to the ordered packing of the lipid bilayer compared to their iso counterparts. This disruption lowers the phase transition temperature of the membrane, thereby increasing its fluidity, especially at low temperatures.[1][2]

Biosynthesis of this compound

The synthesis of this compound is an integral part of the bacterial fatty acid synthesis type II (FASII) pathway. The process begins with a specific branched-chain primer, which is then elongated through the iterative addition of two-carbon units from malonyl-CoA.

Precursor Synthesis: The Role of the bkd Operon

The precursor for anteiso-fatty acids with an odd number of carbons, including the C19 fatty acid derived from this compound, is 2-methylbutyryl-CoA. This primer is synthesized from the branched-chain amino acid L-isoleucine through a series of enzymatic reactions encoded by the bkd (branched-chain α-keto acid dehydrogenase) operon.[3][4] The catabolism of isoleucine to 2-methylbutyryl-CoA is a critical control point in determining the proportion of anteiso-fatty acids in the cell membrane.[5]

Initiation of Fatty Acid Synthesis: The Gatekeeper Enzyme FabH

The initial and rate-limiting step of fatty acid synthesis is catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH). This enzyme condenses the primer (in this case, 2-methylbutyryl-CoA) with malonyl-ACP (acyl carrier protein). The substrate specificity of FabH is a major determinant of the type of fatty acids a bacterium produces.[6][7] In bacteria that synthesize a high proportion of anteiso-fatty acids, FabH exhibits a preference for 2-methylbutyryl-CoA.[8][9]

Elongation and Final Product

Following the initial condensation by FabH, the growing acyl chain is sequentially elongated by the fatty acid synthase (FASII) complex, which includes enzymes such as FabG, FabZ, and FabI. Each cycle adds two carbons from malonyl-CoA until the final chain length is achieved. For this compound, this process continues until a C19 acyl-ACP is formed, which is then converted to this compound.

cluster_0 Isoleucine Catabolism cluster_1 Fatty Acid Synthesis (FASII) Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Branched-chain amino acid transaminase Methylbutyryl_CoA 2-methylbutyryl-CoA alpha_keto_beta_methylvalerate->Methylbutyryl_CoA bkd operon (BKD complex) FabH FabH Methylbutyryl_CoA->FabH Acyl_ACP Growing Acyl-ACP FabH->Acyl_ACP Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Elongation_Complex FASII Elongation (FabG, FabZ, FabI, etc.) Final_Product This compound Elongation_Complex->Final_Product Acyl_ACP->Elongation_Complex Regulation Regulation: - Temperature - Transcriptional control (e.g., CodY, FapR) bkd_operon bkd_operon

Figure 1: Biosynthesis pathway of this compound.

Regulation of this compound Synthesis

The production of this compound is tightly regulated to ensure the bacterial membrane maintains optimal fluidity under varying environmental conditions.

Temperature-Dependent Regulation

One of the most significant factors influencing the composition of BCFAs is temperature. In many bacteria, a decrease in growth temperature leads to an increased proportion of anteiso-fatty acids.[2][8][9] This "homeoviscous adaptation" is crucial for survival in the cold. The increased synthesis of anteiso-fatty acids at lower temperatures is, in part, due to the temperature-dependent substrate selectivity of FabH, which shows a higher preference for 2-methylbutyryl-CoA at colder temperatures.[8][9]

Transcriptional Regulation

The expression of genes involved in BCFA synthesis is also subject to transcriptional control. In Bacillus subtilis, the bkd operon is induced by cold shock, which is mediated by an increase in the stability of its mRNA.[4] Additionally, global regulators such as CodY and FapR can influence the expression of fatty acid biosynthesis genes in response to nutrient availability.[10]

Biological Role and Significance

The primary role of this compound is to serve as a precursor for the incorporation of anteiso-C19:0 fatty acids into membrane phospholipids. The presence of these fatty acids has profound effects on the biophysical properties of the membrane.

Membrane Fluidity and Phase Behavior

The kink introduced by the anteiso-methyl branch disrupts the tight packing of the acyl chains, leading to a lower gel-to-liquid crystalline phase transition temperature (Tm).[11] This is critical for maintaining membrane fluidity at low temperatures, which is essential for the function of membrane-embedded proteins and for overall cellular viability.

Stress Response and Virulence

The ability to modulate membrane fluidity through the synthesis of anteiso-fatty acids is a key component of the bacterial stress response. In pathogenic bacteria like Listeria monocytogenes, a high content of anteiso-fatty acids is not only crucial for growth at refrigeration temperatures but is also linked to virulence.[3][12][13] Mutants deficient in BCFA synthesis show attenuated virulence, highlighting the importance of membrane composition in host-pathogen interactions.

Quantitative Data on Branched-Chain Fatty Acid Composition

While specific quantitative data for this compound is limited in the literature, the relative abundance of its corresponding fatty acid, anteiso-C19:0, and other BCFAs has been reported in several bacterial species. The following tables summarize representative data.

Bacterial SpeciesGrowth ConditionsAnteiso-BCFAs (%)Iso-BCFAs (%)Straight-Chain FAs (%)Reference
Bacillus subtilisControl64.17 ± 0.2827.23 ± 0.03-[14]
Bacillus subtilisWith Polyphenolic Extract (MBC)5.57 ± 1.066.00 ± 1.40-[14]
Listeria monocytogenesNormal>90% (total BCFAs)-<10%[13]
Streptomyces coelicolorWild-type21.8--[15]
Streptomyces coelicolorWild-type + Isoleucine45.3--[15]
Streptomyces coelicolorΔndgR mutant + Isoleucine83.5--[15]

Table 1: Relative Abundance of Branched-Chain Fatty Acids in Various Bacteria.

Membrane PropertyEffect of Increased Anteiso-BCFA Content
Phase Transition Temperature (Tm) Decreases
Membrane Fluidity Increases
Bilayer Thickness Generally decreases

Table 2: Biophysical Effects of Anteiso-Branched-Chain Fatty Acids on Bacterial Membranes.

Experimental Protocols

The study of this compound and its corresponding fatty acid involves a series of biochemical and biophysical techniques.

Analysis of Bacterial Fatty Acid Composition by GC-MS

This protocol outlines the standard procedure for extracting and analyzing the fatty acid composition of bacterial cells.

cluster_workflow Fatty Acid Analysis Workflow start Bacterial Culture harvest Cell Harvesting (Centrifugation) start->harvest lyse Cell Lysis harvest->lyse extract Lipid Extraction (e.g., Bligh-Dyer method) lyse->extract saponify Saponification (to release fatty acids) extract->saponify methylate Derivatization to Fatty Acid Methyl Esters (FAMEs) saponify->methylate gcms GC-MS Analysis methylate->gcms analyze Data Analysis (Peak identification and quantification) gcms->analyze end Fatty Acid Profile analyze->end

Figure 2: Experimental workflow for bacterial fatty acid analysis.

Methodology:

  • Cell Culture and Harvesting: Grow bacteria to the desired growth phase. Harvest cells by centrifugation.

  • Lipid Extraction: Resuspend the cell pellet and perform a total lipid extraction using a solvent system such as chloroform:methanol:water (Bligh and Dyer method).

  • Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., NaOH in methanol) to release the fatty acids from the phospholipids. The free fatty acids are then esterified to fatty acid methyl esters (FAMEs) using an acid catalyst (e.g., BF3 in methanol).

  • Extraction of FAMEs: The FAMEs are extracted into an organic solvent such as hexane.

  • GC-MS Analysis: The extracted FAMEs are separated and identified using gas chromatography-mass spectrometry (GC-MS). The retention times and mass spectra of the sample peaks are compared to those of known standards for identification and quantification.

Determination of Membrane Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the phase transition temperature of lipid membranes.[16][17]

Methodology:

  • Preparation of Membrane Vesicles: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) from extracted bacterial lipids.

  • DSC Analysis: The vesicle suspension is placed in the DSC sample cell, with an appropriate buffer in the reference cell. The sample and reference are heated at a constant rate.

  • Data Analysis: An endothermic peak is observed as the membrane transitions from the gel to the liquid-crystalline phase. The temperature at the peak maximum is the phase transition temperature (Tm).

Measurement of Membrane Bilayer Thickness using Small-Angle Neutron or X-ray Scattering (SANS/SAXS)

SANS and SAXS are techniques that can provide information about the structure of lipid bilayers at the nanometer scale, including their thickness.[18][19][20]

Methodology:

  • Sample Preparation: Prepare a suspension of unilamellar vesicles. For SANS, contrast can be enhanced by using deuterated lipids or solvents.

  • Scattering Experiment: The sample is exposed to a beam of neutrons or X-rays, and the scattered radiation is detected at small angles.

  • Data Analysis: The scattering data is analyzed using models of vesicle and bilayer form factors to determine structural parameters, including the bilayer thickness.

Conclusion and Future Perspectives

This compound is a key player in the biosynthesis of anteiso-branched-chain fatty acids, which are fundamental to the survival and adaptation of many bacterial species. Its role in maintaining membrane fluidity, particularly in response to cold stress, and its implications for bacterial virulence make it an attractive area for further research. A deeper understanding of the regulation of its synthesis and its precise effects on membrane properties could pave the way for the development of novel antimicrobial strategies that target bacterial membrane integrity. Furthermore, harnessing the biosynthetic pathways of BCFAs could have applications in the production of biofuels and other specialty chemicals. Future research should focus on obtaining more precise quantitative data on the abundance of this compound and its derivatives in a wider range of bacteria and under various conditions, as well as elucidating the intricate details of the signaling pathways that regulate its production.

References

The Pivotal Role of 14-Methylheptadecanoyl-CoA in Modulating Cell Membrane Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are crucial components of cellular membranes, particularly in prokaryotes, where they play a vital role in maintaining membrane fluidity and function. 14-Methylheptadecanoyl-CoA, the activated form of 14-methylheptadecanoic acid (an anteiso-BCFA), is a key intermediate in the integration of this class of fatty acids into membrane phospholipids (B1166683). This technical guide provides an in-depth analysis of the function of this compound in cell membranes, focusing on its biophysical effects, metabolic pathways, and the experimental methodologies used for its study. While direct research on this compound is limited, this paper extrapolates from the extensive knowledge of BCFAs to provide a comprehensive overview for researchers and professionals in drug development.

Introduction: The Significance of Branched-Chain Fatty Acids in Membrane Biology

Cellular membranes are dynamic structures primarily composed of a phospholipid bilayer, which provides a selectively permeable barrier and a matrix for various proteins. The fatty acid composition of these phospholipids is a critical determinant of the membrane's biophysical properties, including fluidity, thickness, and the formation of specialized microdomains known as lipid rafts.[1] While straight-chain and unsaturated fatty acids are predominant in eukaryotes, branched-chain fatty acids are major constituents of the membranes of many bacteria, where they are essential for adapting to environmental stressors.[2][3]

14-methylheptadecanoic acid is a saturated branched-chain fatty acid.[4][5] Its activated form, this compound, is the direct precursor for its incorporation into membrane lipids, thereby influencing the architectural and functional properties of the cell membrane.

Biophysical Impact of this compound on Cell Membranes

The incorporation of 14-methylheptadecanoic acid, via its CoA derivative, into membrane phospholipids significantly alters the physical characteristics of the lipid bilayer. The methyl branch disrupts the tight packing of the acyl chains, leading to an increase in membrane fluidity.[6][7] This effect is analogous to that of unsaturated fatty acids, which introduce kinks in their acyl chains.[8]

Modulation of Membrane Fluidity and Order

Molecular dynamics simulations have demonstrated that methyl branching in fatty acyl chains reduces lipid condensation and lowers the ordering of the chains.[2][7] This disruption of the ordered state results in a more fluid membrane. Specifically, BCFAs with 15 to 17 carbons have been shown to decrease lipid bilayer thickness while increasing fluidity.[8]

Influence on Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in saturated lipids and cholesterol that are involved in signal transduction.[1][9] While saturated straight-chain fatty acids promote the formation of ordered raft domains, the introduction of branched-chain fatty acids is thought to modulate the properties of these domains.[6] The increased fluidity imparted by BCFAs could influence the size, stability, and protein composition of lipid rafts, thereby affecting cellular signaling processes.[9][10]

Table 1: Quantitative Effects of Branched-Chain Fatty Acids on Membrane Properties
PropertyEffect of BCFA IncorporationMagnitude of Change (Compared to Straight-Chain Counterparts)Reference
Membrane Fluidity IncreasedQuantitative support from simulations showing increased in-plane mean-square displacement of lipids.[6]
Bilayer Thickness DecreasedReduced compared to straight-chain counterparts.[7][8]
Lipid Chain Ordering DecreasedLowered chain ordering observed in molecular dynamics simulations.[2][7]
Lipid Condensation ReducedMethyl branching reduces the packing efficiency of lipid tails.[2]

Metabolic Pathway: Activation and Incorporation into Membranes

The journey of 14-methylheptadecanoic acid from a free fatty acid to a constituent of the cell membrane involves a two-step enzymatic process.

Activation to this compound

Before it can be utilized for phospholipid synthesis, 14-methylheptadecanoic acid must be activated. This activation is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[3][5] These enzymes, often located on the endoplasmic reticulum and mitochondrial membranes, utilize ATP to catalyze the formation of a thioester bond between the fatty acid and coenzyme A (CoA).[11]

Incorporation into Phospholipids

This compound serves as a substrate for various acyltransferases. These enzymes catalyze the transfer of the 14-methylheptadecanoyl group to a lysophospholipid (a phospholipid with one fatty acid chain removed), forming a new diacyl-phospholipid that can be inserted into the cell membrane.[4] This process is integral to both de novo phospholipid synthesis and the remodeling of existing membrane lipids.

FFA 14-Methylheptadecanoic Acid Acyl_CoA This compound FFA:e->Acyl_CoA:w Activation ACSL Long-Chain Acyl-CoA Synthetase (ACSL) CoA_ATP CoA + ATP Phospholipid Phospholipid (in Cell Membrane) Acyl_CoA:e->Phospholipid:w Acylation Acyltransferase Acyltransferase Lysophospholipid Lysophospholipid

Caption: Activation and Incorporation of 14-Methylheptadecanoic Acid.

Experimental Protocols

Investigating the function of this compound in cell membranes requires a combination of biochemical and biophysical techniques.

Synthesis of this compound

As this molecule is not readily commercially available, its synthesis is a prerequisite for in vitro studies. A general approach involves:

  • Synthesis of 14-Methylheptadecanoic Acid: This can be achieved through organic synthesis routes, for example, by malonic ester synthesis or using Grignard reagents with appropriate precursors.[12]

  • Enzymatic Synthesis of the CoA Thioester:

    • Incubate purified 14-methylheptadecanoic acid with a commercially available long-chain acyl-CoA synthetase.

    • The reaction mixture should also contain coenzyme A, ATP, and magnesium ions in an appropriate buffer (e.g., Tris-HCl).

    • Monitor the reaction progress using techniques like HPLC or mass spectrometry.

    • Purify the resulting this compound using chromatographic methods.

Preparation of Model Membranes (Liposomes)
  • Prepare a lipid mixture in an organic solvent (e.g., chloroform/methanol) containing a base phospholipid (e.g., POPC) and varying molar percentages of a phospholipid containing 14-methylheptadecanoic acid.

  • Dry the lipid mixture under a stream of nitrogen to form a thin lipid film.

  • Hydrate the film with a buffer of choice, followed by sonication or extrusion to form unilamellar vesicles (liposomes).

Measurement of Membrane Fluidity
  • Fluorescence Anisotropy:

    • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the prepared liposomes.

    • Measure the steady-state fluorescence anisotropy of the probe using a fluorometer.

    • A decrease in anisotropy indicates an increase in membrane fluidity.

cluster_synthesis Synthesis cluster_analysis Biophysical Analysis Precursors Chemical Precursors BCFA 14-Methylheptadecanoic Acid Precursors->BCFA Organic Synthesis Acyl_CoA_product This compound BCFA->Acyl_CoA_product Enzymatic Reaction ACSL_reaction ACSL, CoA, ATP Liposomes Model Membranes (Liposomes) Acyl_CoA_product->Liposomes Incorporate into Phospholipids Fluidity_Assay Fluorescence Anisotropy Liposomes->Fluidity_Assay Data Membrane Fluidity Data Fluidity_Assay->Data

Caption: Experimental Workflow for Studying BCFA Effects.

Conclusion and Future Directions

This compound is a critical metabolic intermediate that facilitates the integration of branched-chain fatty acids into cellular membranes. Its presence leads to significant alterations in the biophysical properties of the membrane, most notably an increase in fluidity. These changes have profound implications for membrane protein function and cellular signaling. Further research is warranted to elucidate the specific roles of this compound and other BCFAs in complex biological systems, including their potential as targets for novel therapeutic agents. Understanding the nuances of how these molecules shape the membrane landscape will undoubtedly open new avenues in drug development and our fundamental comprehension of cellular life.

References

14-Methylheptadecanoyl-CoA as a Precursor in Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 14-methylheptadecanoyl-CoA and its putative role as a precursor in the biosynthesis of long-chain branched fatty acids, specifically focusing on the synthesis of 17-methyloctadecanoic acid. Branched-chain fatty acids (BCFAs) are increasingly recognized for their biological significance, playing roles in membrane fluidity, cellular signaling, and as potential biomarkers for various metabolic states. Understanding the biosynthetic pathways of these lipids is crucial for developing novel therapeutics and diagnostic tools. This document outlines the enzymatic steps, regulatory mechanisms, and analytical methodologies pertinent to the study of this compound and its downstream products.

Introduction to Branched-Chain Fatty Acid Synthesis

Branched-chain fatty acids are primarily synthesized in bacteria, though they are also found in mammals, where they can be obtained from dietary sources or synthesized endogenously. The branching point, typically a methyl group, can be located at the iso (second to last carbon) or anteiso (third to last carbon) position. The synthesis of BCFAs utilizes precursors derived from branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine.[1] These amino acids are catabolized to form short-chain branched acyl-CoAs, which then serve as primers for fatty acid synthase (FAS) or are elongated by a series of elongase enzymes.

While the direct utilization of this compound as a primary precursor is not extensively documented, it is hypothesized to be an intermediate in the elongation pathway leading to longer-chain BCFAs. Specifically, it can be envisioned as the substrate for the elongation to 17-methyloctadecanoic acid.

The Putative Biosynthetic Pathway of 17-Methyloctadecanoic Acid

The synthesis of 17-methyloctadecanoic acid, an iso-C19:0 fatty acid, likely involves the elongation of a shorter iso-acyl-CoA precursor. The pathway can be conceptualized as originating from the catabolism of leucine to produce isovaleryl-CoA, which is then elongated. This compound would represent a C18 branched acyl-CoA intermediate in this multi-step elongation process.

Leucine Leucine BCAT Branched-chain aminotransferase Leucine->BCAT a_ketoisocaproate α-Ketoisocaproate BCAT->a_ketoisocaproate BCKDH Branched-chain α-keto acid dehydrogenase complex a_ketoisocaproate->BCKDH Isovaleryl_CoA Isovaleryl-CoA (iso-C5) BCKDH->Isovaleryl_CoA FAS_Elongases Fatty Acid Synthase / Elongases (e.g., ELOVL) Isovaleryl_CoA->FAS_Elongases C18_iso_acyl_CoA This compound (iso-C18) FAS_Elongases->C18_iso_acyl_CoA Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_Elongases Elongase Elongase (e.g., ELOVL3) Malonyl_CoA->Elongase NADPH NADPH NADPH->FAS_Elongases NADPH->Elongase C18_iso_acyl_CoA->Elongase Thioesterase Thioesterase C18_iso_acyl_CoA->Thioesterase C20_iso_acyl_CoA 16-Methylnonadecanoyl-CoA (iso-C20) Elongase->C20_iso_acyl_CoA C19_iso_FA 17-Methyloctadecanoic Acid (iso-C19) Thioesterase->C19_iso_FA

Figure 1: Proposed biosynthetic pathway of 17-methyloctadecanoic acid.

Key Enzymes in Branched-Chain Fatty Acid Elongation

The elongation of fatty acids beyond the initial synthesis by FAS is carried out by a family of enzymes known as elongases of very long-chain fatty acids (ELOVLs).[2] In mammals, seven ELOVL enzymes have been identified, each with distinct substrate specificities.

EnzymeSubstrate Specificity (Branched-Chain)Product(s) (Branched-Chain)Reference
ELOVL1iso- and anteiso-C23:0 acyl-CoAsiso- and anteiso-C25:0 acyl-CoAs[3]
ELOVL3Highly active towards iso-C17:0 and anteiso-C17:0 acyl-CoAsElongates up to iso-C23:0 and anteiso-C25:0 acyl-CoAs[3]
ELOVL6anteiso-15:0anteiso-17:0[2]
ELOVL7Elongates saturated branched-chain acyl-CoAs-[3]

Table 1: Substrate Specificity of Mammalian ELOVL Enzymes for Branched-Chain Acyl-CoAs.

Based on the available data, ELOVL3 shows high activity towards iso-C17:0, suggesting it could potentially act on this compound (an iso-C18 acyl-CoA) to produce longer-chain fatty acids.[3]

Experimental Protocols

Extraction and Analysis of Long-Chain Acyl-CoAs

A robust method for the extraction and analysis of long-chain acyl-CoAs is essential for studying their metabolism. The following protocol is a modified method for improved recovery and separation.[4]

Materials:

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Oligonucleotide purification column

  • C-18 HPLC column

  • HPLC system with UV detector (260 nm)

  • Solvent A: KH2PO4 (75 mM, pH 4.9)

  • Solvent B: ACN with 600 mM glacial acetic acid

Procedure:

  • Homogenize tissue samples in KH2PO4 buffer.

  • Add 2-propanol and re-homogenize.

  • Extract acyl-CoAs from the homogenate with acetonitrile.

  • Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

  • Elute the acyl-CoAs using 2-propanol.

  • Concentrate the eluent.

  • Load the concentrated sample onto a C-18 HPLC column.

  • Elute using a binary gradient of Solvent A and Solvent B.

  • Monitor the eluent at 260 nm.

start Tissue Sample (<100mg) homogenize1 Homogenize in KH2PO4 buffer start->homogenize1 homogenize2 Add 2-propanol and re-homogenize homogenize1->homogenize2 extract Extract with Acetonitrile homogenize2->extract bind Bind to Oligonucleotide Purification Column extract->bind elute Elute with 2-propanol bind->elute concentrate Concentrate Eluent elute->concentrate hplc HPLC Analysis (C-18 column, UV 260nm) concentrate->hplc end Quantification of Acyl-CoAs hplc->end

Figure 2: Workflow for the extraction and analysis of long-chain acyl-CoAs.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 17-Methyloctadecanoic Acid

GC-MS is a powerful technique for the identification and quantification of fatty acids. The following provides typical parameters for the analysis of fatty acid methyl esters (FAMEs).

Sample Preparation (Derivatization to FAMEs): Fatty acids are typically converted to their more volatile methyl esters prior to GC-MS analysis. This can be achieved using various methods, such as acid-catalyzed esterification with BF3-methanol.

GC-MS Parameters:

ParameterSettingReference(s)
Column Elite-5MS fused capillary column (30m x 0.25mm x 0.25µm) or similar[5]
Carrier Gas Helium (99.999%) at a constant flow of ~1 ml/min[5]
Injection Volume 1-2 µl (split ratio of 10:1)[5]
Injector Temperature 250-260°C[5][6]
Oven Program Initial temp: ~80-110°C, ramp at 5-10°C/min to ~280°C, hold for ~9 min[5][6]
Mass Spectrometer
Ionization Mode Electron Impact (EI) at 70 eV-
Mass Range 45-450 Da[5]
Source Temperature ~200°C[5]
Transfer Line Temp. ~240°C[6]

Table 2: Typical GC-MS Parameters for Fatty Acid Methyl Ester Analysis.

Regulation of Branched-Chain Fatty Acid Synthesis

The synthesis of fatty acids is tightly regulated to meet the metabolic needs of the cell. In bacteria, the regulation of fatty acid synthesis often involves transcriptional regulators that respond to the levels of key metabolites. For instance, in E. coli, the FadR protein acts as a repressor of fatty acid degradation and an activator of fatty acid synthesis, and its activity is modulated by long-chain acyl-CoAs.[7] In Bacillus subtilis, the FapR repressor controls the expression of fatty acid synthesis genes and is regulated by malonyl-CoA.[7]

In mammals, the regulation is more complex, involving hormonal and allosteric control of key enzymes like acetyl-CoA carboxylase (ACC). The synthesis of BCFAs is also influenced by the availability of BCAA precursors. Furthermore, studies in C. elegans have shown that the synthesis of the C17 iso-fatty acid is regulated by a SREBP-1c-mediated feedback mechanism, highlighting a potential conservation of regulatory pathways.[8]

cluster_mammals Mammalian Regulation cluster_bacteria Bacterial Regulation BCAAs Branched-Chain Amino Acids BCFA_precursors Branched-Chain Acyl-CoA Primers BCAAs->BCFA_precursors FAS_Elongases Fatty Acid Synthase / Elongases BCFA_precursors->FAS_Elongases BCFAs Branched-Chain Fatty Acids FAS_Elongases->BCFAs SREBP1c SREBP-1c BCFAs->SREBP1c Feedback Inhibition SREBP1c->FAS_Elongases Transcriptional Activation FadR FadR (Bacteria) FAS_Elongases_bac Fatty Acid Synthase FadR->FAS_Elongases_bac Activation FapR FapR (Bacteria) FapR->FAS_Elongases_bac Repression Malonyl_CoA Malonyl-CoA Malonyl_CoA->FapR Inhibition Long_Chain_Acyl_CoAs Long-Chain Acyl-CoAs Long_Chain_Acyl_CoAs->FadR Inhibition

Figure 3: Simplified overview of branched-chain fatty acid synthesis regulation.

Conclusion

This compound is a plausible intermediate in the biosynthesis of longer-chain iso-fatty acids, such as 17-methyloctadecanoic acid. While direct evidence for its role as a primary precursor is limited, the established mechanisms of fatty acid elongation provide a strong theoretical framework for its involvement. Further research, utilizing advanced analytical techniques and genetic manipulation of elongase enzymes, is necessary to fully elucidate the specific steps and regulatory networks governing the metabolism of this and other branched-chain acyl-CoAs. A deeper understanding of these pathways holds significant promise for the development of novel therapeutic strategies targeting metabolic diseases.

References

chemical and physical properties of 14-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A molecule. As an activated form of 14-methylheptadecanoic acid, it is an intermediate in lipid metabolism. Branched-chain fatty acids and their CoA esters are gaining increasing attention in biomedical research due to their roles in cellular signaling, energy metabolism, and their potential as biomarkers for various physiological and pathological states. This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a review of its relevant biological pathways.

Chemical and Physical Properties

Direct experimental data for this compound is limited. The following tables summarize its predicted properties based on the known characteristics of its constituent parts (14-methylheptadecanoic acid and coenzyme A) and data from closely related long-chain acyl-CoA molecules.

General Properties
PropertyValueSource/Method
IUPAC Name S-[2-({3-[({(2R)-4---INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanoyl]amino}propanoamido)ethyl] 14-methylheptadecanethioatePredicted
Molecular Formula C39H70N7O17P3SPredicted
Molecular Weight 1034.0 g/mol Predicted
Predicted Physicochemical Properties
PropertyValueNotes
Appearance White to off-white solidBy analogy to other long-chain acyl-CoAs
Melting Point Not DeterminedExpected to be a high-melting solid
Boiling Point Not DeterminedDecomposes before boiling
Solubility Soluble in aqueous buffers, insoluble in most organic solvents. Solubility is pH-dependent and can be affected by the presence of divalent cations like Mg2+.By analogy to other long-chain acyl-CoAs
Stability Stable for short periods in aqueous solution at neutral pH. Prone to hydrolysis of the thioester bond, especially at acidic or alkaline pH. Best stored as a lyophilized powder at -20°C or below.General knowledge for acyl-CoAs

Experimental Protocols

Synthesis of this compound

Two primary methods are available for the synthesis of long-chain fatty acyl-CoAs: enzymatic and chemical synthesis.

1. Enzymatic Synthesis using Acyl-CoA Synthetase

This method utilizes the enzyme acyl-CoA synthetase to catalyze the formation of the thioester bond between the fatty acid and coenzyme A.

  • Materials:

    • 14-methylheptadecanoic acid

    • Coenzyme A (CoA-SH)

    • ATP (Adenosine triphosphate)

    • MgCl2 (Magnesium chloride)

    • Tris-HCl buffer (pH 7.5)

    • Acyl-CoA synthetase (commercially available or purified from a biological source)

    • Dithiothreitol (DTT)

    • Triton X-100 (optional, for solubilizing the fatty acid)

  • Procedure:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl, pH 7.5

      • 10 mM MgCl2

      • 10 mM ATP

      • 1 mM CoA-SH

      • 1 mM DTT

      • 0.5 mM 14-methylheptadecanoic acid (can be solubilized in a small amount of Triton X-100 before adding to the reaction)

    • Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 0.1-1 U/mL.

    • Incubate the reaction mixture at 37°C for 1-4 hours.

    • Monitor the reaction progress by HPLC or TLC.

    • Purify the this compound using solid-phase extraction (SPE) with a C18 cartridge or by preparative HPLC.

    • Lyophilize the purified product for long-term storage.

2. Chemical Synthesis via N-Hydroxysuccinimide (NHS) Ester

This method involves the activation of the fatty acid with N-hydroxysuccinimide, followed by reaction with coenzyme A.

  • Materials:

    • 14-methylheptadecanoic acid

    • N-Hydroxysuccinimide (NHS)

    • Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

    • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

    • Coenzyme A (CoA-SH)

    • Aqueous buffer (e.g., Sodium bicarbonate, pH 8.0)

  • Procedure:

    • Activation of the fatty acid:

      • Dissolve 14-methylheptadecanoic acid and an equimolar amount of NHS in anhydrous solvent.

      • Add an equimolar amount of DCC and stir the reaction at room temperature for 2-4 hours.

      • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

      • Evaporate the solvent to obtain the 14-methylheptadecanoyl-NHS ester.

    • Reaction with Coenzyme A:

      • Dissolve the 14-methylheptadecanoyl-NHS ester in a minimal amount of organic solvent (e.g., THF).

      • Dissolve CoA-SH in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

      • Slowly add the NHS ester solution to the CoA solution with vigorous stirring.

      • Allow the reaction to proceed at room temperature for 1-2 hours.

    • Purification:

      • Purify the this compound by preparative HPLC on a C18 column.

      • Lyophilize the purified product.

Analysis of this compound by HPLC-MS/MS

This protocol describes a general method for the sensitive and specific quantification of long-chain fatty acyl-CoAs.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reagents:

    • Mobile Phase A: Water with 0.1% formic acid (or other ion-pairing agent)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Internal Standard: A stable isotope-labeled or odd-chain fatty acyl-CoA (e.g., C17:0-CoA)

  • Sample Preparation:

    • Homogenize biological samples (cells or tissues) in a suitable buffer.

    • Precipitate proteins with a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitate and collect the supernatant.

    • Spike the supernatant with the internal standard.

    • Perform solid-phase extraction (SPE) on a C18 cartridge to enrich for acyl-CoAs.

    • Elute the acyl-CoAs and evaporate the solvent.

    • Reconstitute the sample in the initial mobile phase composition.

  • HPLC-MS/MS Analysis:

    • HPLC Conditions:

      • Column Temperature: 40-50°C

      • Flow Rate: 0.2-0.4 mL/min

      • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over 10-20 minutes to elute the long-chain acyl-CoAs.

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • Precursor Ion (Q1): The [M+H]+ of this compound.

        • Product Ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., m/z corresponding to the phosphopantetheine fragment).

      • Optimize collision energy and other MS parameters for the specific analyte and instrument.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Quantify the concentration of this compound using a standard curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Biological Pathways

Branched-Chain Amino Acid Catabolism and Branched-Chain Acyl-CoA Synthesis

This compound is derived from the catabolism of the branched-chain amino acid isoleucine. The pathway involves the conversion of isoleucine to its corresponding α-keto acid, which is then oxidatively decarboxylated to form a branched-chain acyl-CoA. This acyl-CoA then undergoes further elongation to produce longer-chain branched-chain fatty acyl-CoAs.

BCAA_Catabolism Isoleucine Isoleucine a_keto_b_methylvalerate α-keto-β-methylvalerate Isoleucine->a_keto_b_methylvalerate Transamination propionyl_CoA Propionyl-CoA a_keto_b_methylvalerate->propionyl_CoA Oxidative Decarboxylation methylmalonyl_CoA Methylmalonyl-CoA propionyl_CoA->methylmalonyl_CoA Carboxylation succinyl_CoA Succinyl-CoA methylmalonyl_CoA->succinyl_CoA Isomerization TCA_cycle TCA Cycle succinyl_CoA->TCA_cycle BCAT BCAT BCAT->Isoleucine BCKDH BCKDH BCKDH->a_keto_b_methylvalerate PCC PCC PCC->propionyl_CoA MCM MCM MCM->methylmalonyl_CoA

BCAA Catabolism Pathway

This diagram illustrates the catabolic pathway of isoleucine, leading to intermediates that can be used for the synthesis of branched-chain fatty acids.

PPARα Signaling Pathway

Long-chain fatty acids and their CoA esters, including branched-chain variants, are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. Activation of PPARα leads to the regulation of genes involved in lipid metabolism and inflammation.

PPARa_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA_CoA This compound (and other fatty acyl-CoAs) PPARa PPARα BCFA_CoA->PPARa Ligand Binding & Activation Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to PPRE Target_Genes Target Gene Transcription PPRE->Target_Genes Lipid_Metabolism Increased Fatty Acid Oxidation and Lipid Catabolism Target_Genes->Lipid_Metabolism

PPARα Signaling Pathway

This diagram shows the activation of the PPARα signaling pathway by fatty acyl-CoAs, leading to changes in gene expression related to lipid metabolism.

Conclusion

This compound is a molecule of growing interest in the study of lipid metabolism and cellular signaling. While direct experimental data on its properties are still emerging, its characteristics can be inferred from related compounds. The experimental protocols provided in this guide offer a starting point for its synthesis and analysis, and the pathway diagrams illustrate its biological context. Further research into the specific roles of this compound and other branched-chain fatty acyl-CoAs is warranted to fully elucidate their functions in health and disease.

Structural Characterization of 14-Methylheptadecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A molecule. The structural elucidation of such molecules is critical for understanding their metabolic roles and for the development of targeted therapeutics. This guide provides a comprehensive overview of the key methodologies for the structural characterization of this compound, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, data interpretation, and the biological context of branched-chain fatty acid metabolism are presented.

Introduction

Branched-chain fatty acids (BCFAs) and their coenzyme A (CoA) esters are important biological molecules.[1][2] While less abundant than their straight-chain counterparts, they play significant roles in membrane fluidity, cellular signaling, and energy metabolism.[2][3][4] this compound, an eighteen-carbon saturated fatty acyl-CoA with a methyl branch at the anteiso position, is a representative example of this class of molecules. Accurate structural characterization is fundamental to delineating its precise biological functions and interactions.

This technical guide outlines the primary analytical techniques for the comprehensive structural analysis of this compound, providing researchers with the necessary protocols and data interpretation frameworks.

Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is provided in Table 1. These values are calculated based on its chemical structure and are essential for designing analytical methods.

PropertyPredicted Value
Molecular Formula C39H68N7O17P3S
Molecular Weight 1031.99 g/mol
IUPAC Name S-(2-((3-((4-(((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)hydroxyphosphoryl)oxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanoyl)amino)propanamido)ethyl) 14-methylheptadecanethioate

Table 1: Predicted Physicochemical Properties of this compound.

Methodologies for Structural Characterization

The structural characterization of this compound relies on a combination of chromatographic separation and spectroscopic analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the analysis of acyl-CoAs.[5][6] It allows for the separation of different acyl-CoA species by liquid chromatography followed by their identification and quantification by tandem mass spectrometry.

Sample Preparation: [7][8]

  • Extraction: Homogenize tissue or cell samples in a cold phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 4.9).[8] Add ice-cold acetonitrile (B52724) to precipitate proteins and extract the acyl-CoAs.[8]

  • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., C18) to purify and concentrate the acyl-CoA fraction.[6] Elute the acyl-CoAs with an organic solvent mixture (e.g., acetonitrile/water).

LC Separation: [6]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Ammonium hydroxide (B78521) in water (e.g., 10 mM, pH 10.5).[6]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

MS/MS Detection: [6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): [M+H]+ for this compound (m/z 1033.0).

  • Product Ion (Q3): A characteristic fragment ion resulting from the neutral loss of the phosphopantetheine group (e.g., m/z corresponding to the acylium ion). For long-chain acyl-CoAs, a neutral loss of 507 is often monitored.[6]

  • Collision Energy: Optimize for the specific instrument and analyte.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Tissue Tissue/Cell Sample Homogenization Homogenization Tissue->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction SPE Solid-Phase Extraction Extraction->SPE LC_Column C18 Column SPE->LC_Column ESI ESI Source LC_Column->ESI Quad1 Quadrupole 1 (Q1) [M+H]+ ESI->Quad1 Collision_Cell Collision Cell (Q2) Quad1->Collision_Cell Quad3 Quadrupole 3 (Q3) Product Ion Collision_Cell->Quad3 Detector Detector Quad3->Detector

Caption: Workflow for LC-MS/MS analysis of this compound.

ParameterExpected Value
Retention Time Dependent on the specific LC conditions, but expected to be in the range of other C18 acyl-CoAs.
Precursor Ion (m/z) 1033.0 ([M+H]+)
Product Ion (m/z) 526.0 (corresponding to the acylium ion after neutral loss of the CoA moiety) and other characteristic fragments.

Table 2: Expected LC-MS/MS parameters for this compound.

The fragmentation pattern in MS/MS is crucial for confirming the structure. For branched-chain fatty acyl-CoAs, characteristic fragments can arise from cleavages adjacent to the branch point.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[10][11] Both ¹H and ¹³C NMR are employed.

Sample Preparation: [12]

  • Dissolve 10-50 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).[12]

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the branching position.

NMR_Workflow cluster_experiments NMR Experiments Sample Purified this compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1H NMR NMR_Spectrometer->H1_NMR C13_NMR 13C NMR NMR_Spectrometer->C13_NMR COSY 2D COSY NMR_Spectrometer->COSY HSQC 2D HSQC NMR_Spectrometer->HSQC HMBC 2D HMBC NMR_Spectrometer->HMBC Data_Analysis Spectral Analysis & Structure Elucidation H1_NMR->Data_Analysis C13_NMR->Data_Analysis COSY->Data_Analysis HSQC->Data_Analysis HMBC->Data_Analysis

Caption: Workflow for NMR-based structural characterization.

The following tables present predicted ¹H and ¹³C NMR chemical shifts for the fatty acyl chain of this compound. The CoA moiety will have its own characteristic signals.

¹H NMR Predicted Chemical Shifts:

Proton PositionPredicted Chemical Shift (ppm)Multiplicity
CH₃ (C17)~0.88t
CH₃ (on C14)~0.85d
CH₂ (C2)~2.3t
CH₂ (C3)~1.6m
CH (C14)~1.5m
CH₂ (bulk)~1.2-1.4m

Table 3: Predicted ¹H NMR chemical shifts for the fatty acyl chain of this compound.

¹³C NMR Predicted Chemical Shifts:

Carbon PositionPredicted Chemical Shift (ppm)
C1 (C=O)~173
C2~34
C3~25
C14~39
CH₃ (on C14)~19
C17~14
Bulk CH₂~29-30

Table 4: Predicted ¹³C NMR chemical shifts for the fatty acyl chain of this compound. [13][14]

Biological Context: Metabolism of Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids undergo metabolism primarily through the β-oxidation pathway, similar to their straight-chain counterparts.[15] However, the presence of a methyl branch requires additional enzymatic steps.[16][17]

The β-oxidation of this compound would proceed through several cycles, releasing acetyl-CoA until the branch point is reached. At this stage, specific enzymes are required to handle the branched intermediate. The final products of the complete oxidation would be a mixture of acetyl-CoA and propionyl-CoA.[15]

Beta_Oxidation_Pathway Start This compound Cycle1 β-Oxidation Cycle 1 Start->Cycle1 AcetylCoA1 Acetyl-CoA Cycle1->AcetylCoA1 Intermediate1 12-Methylpentadecanoyl-CoA Cycle1->Intermediate1 Cycle2 β-Oxidation Cycles Intermediate1->Cycle2 AcetylCoA2 n Acetyl-CoA Cycle2->AcetylCoA2 BranchedIntermediate Branched-Chain Intermediate Cycle2->BranchedIntermediate SpecialEnzymes Specific Enzymes for Branched Chains BranchedIntermediate->SpecialEnzymes SpecialEnzymes->AcetylCoA2 PropionylCoA Propionyl-CoA SpecialEnzymes->PropionylCoA

Caption: Simplified β-oxidation pathway for this compound.

Conclusion

The structural characterization of this compound requires a multi-faceted analytical approach. LC-MS/MS provides the sensitivity and specificity for detection and quantification in complex biological matrices, while NMR spectroscopy offers the definitive structural elucidation. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers investigating the roles of branched-chain fatty acyl-CoAs in health and disease. Understanding the structure and metabolism of these molecules is a critical step towards the development of novel diagnostics and therapeutics.

References

An In-depth Technical Guide on 14-Methylheptadecanoyl-CoA and its Relation to Branched-Chain Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 14-methylheptadecanoyl-CoA, a saturated branched-chain fatty acyl-CoA, and its intricate relationship with the metabolism of branched-chain amino acids (BCAAs). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the metabolic pathways that link amino acid catabolism with lipid biosynthesis. This document details the biosynthesis of this compound, highlighting the critical role of BCAA-derived precursors. It presents quantitative data from relevant studies in structured tables, offers detailed experimental protocols for the analysis of branched-chain fatty acids, and employs Graphviz diagrams to visualize key metabolic pathways and experimental workflows. The guide aims to elucidate the physiological and pathophysiological significance of this metabolic connection, particularly in the context of metabolic diseases, and to identify potential avenues for future research and therapeutic intervention.

Introduction

This compound: A Branched-Chain Acyl-CoA

This compound is the activated form of 14-methylheptadecanoic acid, an 18-carbon saturated fatty acid with a methyl group at the 14th carbon position. This structure classifies it as an iso-branched-chain fatty acid. While less abundant than their straight-chain counterparts, branched-chain fatty acids (BCFAs) are integral components of cell membranes, particularly in bacteria, and are also found in mammalian tissues where they are thought to influence membrane fluidity and cellular signaling. The presence of the methyl branch alters the physical properties of the fatty acid, lowering its melting point and increasing its fluidity compared to the straight-chain equivalent, stearic acid.

Branched-Chain Amino Acids (BCAAs)

The branched-chain amino acids—leucine (B10760876), isoleucine, and valine—are essential amino acids that play crucial roles beyond protein synthesis. They are key regulators of protein metabolism, signaling pathways (such as the mTOR pathway), and glucose homeostasis. The catabolism of BCAAs is a multi-step process that occurs primarily in the mitochondria of tissues such as skeletal muscle, adipose tissue, and the liver. Dysregulation of BCAA catabolism has been implicated in a range of metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, and obesity.

The Metabolic Link: BCAA Catabolism and BCFA Synthesis

A fundamental and often overlooked aspect of BCAA metabolism is its direct contribution to the synthesis of odd- and branched-chain fatty acids. The initial steps of BCAA catabolism generate short, branched-chain acyl-CoA esters that can serve as primers for the fatty acid synthase (FAS) system, leading to the formation of BCFAs. This compound is a direct product of this metabolic crosstalk, with its synthesis being dependent on precursors derived from the catabolism of leucine. Understanding this link is crucial for a complete picture of cellular metabolism and may reveal novel therapeutic targets for metabolic diseases.

Biosynthesis of this compound from Leucine

The biosynthesis of this compound is a multi-step process that begins with the catabolism of the branched-chain amino acid leucine.

  • Transamination of Leucine: The first step in leucine catabolism is a reversible transamination reaction catalyzed by the enzyme branched-chain amino acid transaminase (BCAT). This reaction converts leucine to α-ketoisocaproate (KIC).

  • Oxidative Decarboxylation of KIC: KIC is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a key regulatory point in BCAA catabolism. This reaction yields isovaleryl-CoA.

  • Priming of Fatty Acid Synthesis: Isovaleryl-CoA serves as the primer for the synthesis of iso-even-chain fatty acids. The fatty acid synthase (FAS) complex utilizes this primer and sequentially adds two-carbon units from malonyl-CoA in a series of condensation, reduction, dehydration, and reduction reactions.

  • Elongation to this compound: Through multiple cycles of elongation, the acyl chain is extended. For the synthesis of this compound (an 18-carbon BCFA), the isovaleryl-CoA primer (a 5-carbon branched-chain acyl-CoA) undergoes elongation with malonyl-CoA, ultimately resulting in the formation of the 18-carbon branched-chain fatty acyl-CoA.

Caption: Biosynthesis of this compound from Leucine.

The Role of Other Branched-Chain Amino Acids

While leucine is the direct precursor for iso-even-chain fatty acids like this compound, the other BCAAs, isoleucine and valine, also contribute to the cellular pool of BCFAs.

  • Isoleucine Catabolism: The catabolism of isoleucine produces 2-methylbutyryl-CoA. This serves as a primer for the synthesis of anteiso-odd-chain fatty acids (e.g., 12-methyltetradecanoic acid and 14-methylhexadecanoic acid).

  • Valine Catabolism: The catabolism of valine yields isobutyryl-CoA, which primes the synthesis of iso-odd-chain fatty acids (e.g., 13-methyltetradecanoic acid and 15-methylhexadecanoic acid).

The interplay between the catabolism of all three BCAAs determines the overall profile of BCFAs in a cell. The relative abundance of each BCAA and the activity of the respective catabolic enzymes can therefore shift the composition of cell membranes and other lipid structures.

BCAA_Catabolism_Primers cluster_bcaas Branched-Chain Amino Acids cluster_primers Acyl-CoA Primers for FAS cluster_bcfas Resulting Branched-Chain Fatty Acids Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Catabolism Isoleucine Isoleucine Methylbutyryl_CoA 2-Methylbutyryl-CoA Isoleucine->Methylbutyryl_CoA Catabolism Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Catabolism Iso_Even_BCFA iso-Even-Chain BCFAs (e.g., this compound) Isovaleryl_CoA->Iso_Even_BCFA Primes Synthesis Anteiso_Odd_BCFA anteiso-Odd-Chain BCFAs Methylbutyryl_CoA->Anteiso_Odd_BCFA Primes Synthesis Iso_Odd_BCFA iso-Odd-Chain BCFAs Isobutyryl_CoA->Iso_Odd_BCFA Primes Synthesis caption_node BCAA catabolism provides distinct primers for BCFA synthesis.

Caption: BCAA catabolism provides distinct primers for BCFA synthesis.

Quantitative Relationship and Experimental Evidence

The link between BCAA catabolism and BCFA synthesis is supported by studies using stable isotope tracing and by the analysis of fatty acid profiles in genetic disorders of BCAA metabolism. While data specifically quantifying this compound are limited, the broader class of BCFAs has been studied.

Table 1: Contribution of BCAAs to Fatty Acid Synthesis in 3T3-L1 Adipocytes

PrecursorContribution to Lipogenic Acetyl-CoAContribution to Lipogenic Propionyl-CoAResulting Fatty AcidsReference
Leucine~25%-Even-chain and iso-even-chain fatty acids[1][2]
Isoleucine~25%100%Even-chain, odd-chain, and anteiso-odd-chain fatty acids[1][2]
Valine-100%Odd-chain and iso-odd-chain fatty acids[1][2]

Data from studies on 3T3-L1 adipocytes, which are known to have high rates of BCAA catabolism and de novo lipogenesis.

Table 2: Alterations in BCFA Profiles in Diseases of BCAA Metabolism

DiseaseDefective Enzyme/PathwayObserved Changes in BCFA ProfileReference
Maple Syrup Urine Disease (MSUD)BCKDH complexReduced levels of BCFAs derived from all three BCAAs. The severity of the reduction correlates with the severity of the enzyme defect.
Isovaleric AcidemiaIsovaleryl-CoA dehydrogenaseAccumulation of isovaleric acid and its derivatives. Potential for altered synthesis of iso-even-chain fatty acids.
Propionic AcidemiaPropionyl-CoA carboxylaseImpaired metabolism of propionyl-CoA derived from isoleucine and valine, leading to altered odd-chain and branched-chain fatty acid profiles.

These diseases provide a human model for understanding the consequences of disrupted BCAA-to-BCFA pathways.

Key Experimental Protocols

Quantification of BCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of total fatty acids, including BCFAs, from a biological sample.

  • Lipid Extraction: Total lipids are extracted from the sample (e.g., cells, tissue, plasma) using a solvent system such as chloroform:methanol (2:1, v/v), often referred to as the Folch method.

  • Saponification: The extracted lipids are saponified by heating with a strong base (e.g., methanolic NaOH) to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).

  • Methylation: The free fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs) by incubation with a methylating agent such as boron trifluoride (BF3) in methanol.

  • Extraction of FAMEs: The FAMEs are extracted from the reaction mixture into an organic solvent like hexane.

  • GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a capillary column suitable for fatty acid analysis (e.g., a polar column). The FAMEs are separated based on their boiling points and retention times. The eluting compounds are then introduced into a mass spectrometer, which fragments the molecules and provides a mass spectrum that can be used for identification and quantification.

  • Identification and Quantification: BCFAs are identified by their characteristic retention times and mass spectra compared to authentic standards. Quantification is typically performed by comparing the peak area of the analyte to that of an internal standard.

Stable Isotope Tracing of BCAA Incorporation into BCFAs

This protocol describes a method to trace the metabolic fate of BCAAs into the BCFA pool.

  • Cell Culture and Labeling: Cells are cultured in a medium containing a stable isotope-labeled BCAA, for example, [U-¹³C]-Leucine, where all carbon atoms are the heavy isotope ¹³C. The duration of labeling is chosen to allow for sufficient incorporation into the fatty acid pool.

  • Sample Collection and Processing: At the end of the labeling period, cells are harvested, and total lipids are extracted and converted to FAMEs as described in the GC-MS protocol above.

  • GC-MS Analysis for Isotopomer Distribution: The FAMEs are analyzed by GC-MS. The mass spectrometer is operated to detect the mass isotopomer distribution for each fatty acid. For a BCFA derived from [U-¹³C]-Leucine, the incorporation of the labeled primer will result in a shift in the mass of the molecule and its fragments.

  • Data Analysis: The mass isotopomer distribution data are used to calculate the fractional contribution of the labeled precursor to the synthesis of the BCFA. This provides a quantitative measure of the flux through the BCAA-to-BCFA pathway.

Isotope_Tracing_Workflow cluster_experiment Experimental Steps cluster_analysis Data Analysis A Cell Culture with [U-13C]-Leucine B Lipid Extraction A->B C FAMEs Preparation B->C D GC-MS Analysis C->D E Mass Isotopomer Distribution D->E F Calculation of Fractional Contribution E->F caption_node Workflow for stable isotope tracing of BCAA incorporation.

Caption: Workflow for stable isotope tracing of BCAA incorporation.

Physiological and Pathophysiological Significance

The synthesis of this compound and other BCFAs from BCAAs has several important implications:

  • Membrane Biology: BCFAs can alter the physical properties of cell membranes, influencing their fluidity, thickness, and the function of membrane-associated proteins. This may be particularly important in specialized tissues or in response to environmental stressors.

  • Metabolic Regulation: The diversion of BCAA catabolites to fatty acid synthesis represents a significant metabolic fate for these amino acids, particularly in tissues with high lipogenic activity like adipose tissue. This pathway may play a role in managing the cellular pool of BCAA-derived metabolites.

  • Metabolic Disease: The accumulation of BCAAs and their catabolites is a hallmark of obesity and type 2 diabetes. The increased flux of these precursors into BCFA synthesis could contribute to the altered lipid profiles observed in these conditions. Furthermore, the BCFAs themselves may have signaling roles that impact metabolic health.

  • Biomarker Potential: The profile of circulating BCFAs may serve as a biomarker for dysregulated BCAA metabolism and associated metabolic diseases.

Conclusion and Future Directions

The metabolic link between branched-chain amino acid catabolism and the synthesis of this compound and other branched-chain fatty acids is a critical aspect of cellular lipid metabolism. The catabolism of leucine, isoleucine, and valine provides the necessary branched-chain primers for the fatty acid synthase complex, thereby directly influencing the composition of cellular lipids. While the physiological roles of BCFAs are still being fully elucidated, it is clear that their synthesis is intimately tied to amino acid homeostasis.

Future research should focus on:

  • Quantitative Flux Analysis: More detailed studies are needed to quantify the flux from BCAAs to specific BCFAs like this compound in various tissues and disease states.

  • Functional Roles of BCFAs: The specific functions of individual BCFAs in membrane biology and cell signaling need to be investigated.

  • Therapeutic Targeting: The enzymes involved in the BCAA-to-BCFA pathway could represent novel therapeutic targets for managing metabolic diseases associated with dysregulated BCAA metabolism.

  • Nutritional Interventions: Understanding how dietary intake of BCAAs influences the BCFA profile could lead to nutritional strategies for improving metabolic health.

A deeper understanding of this metabolic interplay will undoubtedly provide valuable insights into cellular physiology and the pathogenesis of metabolic disease, paving the way for new diagnostic and therapeutic approaches.

References

Methodological & Application

Analysis of 14-Methylheptadecanoyl-CoA by Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. Branched-chain fatty acids and their CoA esters are found in various biological systems and are involved in cellular signaling and energy metabolism. Accurate and robust analytical methods are crucial for understanding their physiological and pathological roles. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific platform for the quantification and structural elucidation of these molecules. This document provides detailed application notes and protocols for the analysis of this compound by mass spectrometry.

Experimental Protocols

Sample Preparation and Extraction of Acyl-CoAs

This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from biological samples.

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Acetonitrile (ACN)

  • Isopropanol (IPA)

  • Methanol (MeOH)

  • 100 mM Potassium Phosphate (B84403) Monobasic (KH2PO4), pH 4.9

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • For approximately 40 mg of frozen tissue, add 0.5 mL of 100 mM potassium phosphate buffer (pH 4.9) and 0.5 mL of an ACN:IPA:MeOH (3:1:1) solvent mixture containing a known amount of internal standard.[1]

  • Homogenize the sample on ice.

  • Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.[1]

  • Centrifuge the sample at 16,000 x g at 4°C for 10 minutes.[1]

  • Collect the supernatant. Re-extract the pellet with the same volume of the ACN:IPA:MeOH solvent mixture.[1]

  • Combine the supernatants and dry the extract under a stream of nitrogen.[1]

  • Re-suspend the dried extract in 50 µL of a Methanol:Water (1:1, v/v) solution for LC-MS/MS analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive) equipped with an electrospray ionization (ESI) source.[2][3]

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm) is suitable for the separation of long-chain acyl-CoAs.[3]

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate.[3]

  • Mobile Phase B: Methanol.[3]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the more hydrophobic long-chain acyl-CoAs. For example: 0-3 min, 15% B; 3-5.5 min, ramp to 95% B; 5.5-14.5 min, hold at 95% B; 15-20 min, return to 2% B.[3]

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Spray Voltage: ~3.6 kV.[3]

  • Capillary Temperature: ~320°C.[3]

  • Sheath and Auxiliary Gas: Optimized for the specific instrument.

  • Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification. A full scan can be used for qualitative analysis.

  • Collision Energy: Optimized to produce characteristic fragment ions.

Data Presentation

The analysis of this compound by tandem mass spectrometry is expected to yield characteristic precursor and product ions based on the known fragmentation patterns of acyl-CoAs. The molecular weight of 14-methylheptadecanoic acid is 284.48 g/mol . The molecular weight of Coenzyme A is 767.53 g/mol . Therefore, the molecular weight of this compound is approximately 1034.01 g/mol .

AnalytePrecursor Ion (m/z) [M+H]+Product Ion 1 (m/z)Product Ion 2 (m/z)Description of Fragmentation
This compound~1035.02~528.49428.04The precursor ion corresponds to the protonated molecule. Product ion 1 results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da). Product ion 2 is the characteristic fragment of the Coenzyme A backbone.[4][5][6][7]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization & Extraction Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Drying Drying Centrifugation->Drying Reconstitution Reconstitution Drying->Reconstitution LC Liquid Chromatography (C18 Separation) Reconstitution->LC MS Mass Spectrometry (ESI+, SRM/PRM) LC->MS Quantification Quantification MS->Quantification Identification Structural Confirmation MS->Identification

Caption: Workflow for the analysis of this compound.

Metabolic Context

This compound is a branched-chain fatty acyl-CoA. The metabolism of branched-chain fatty acids typically involves beta-oxidation, similar to straight-chain fatty acids, to produce acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways. For some branched-chain fatty acids, an initial alpha-oxidation step may be required to remove the methyl branch, allowing for subsequent beta-oxidation.

branched_chain_fatty_acid_metabolism BCFA Branched-Chain Fatty Acid (e.g., 14-Methylheptadecanoic Acid) AcylCoA_Synthase Acyl-CoA Synthetase BCFA->AcylCoA_Synthase BCFA_CoA This compound AcylCoA_Synthase->BCFA_CoA Alpha_Oxidation Alpha-Oxidation (if necessary) BCFA_CoA->Alpha_Oxidation Beta_Oxidation Beta-Oxidation BCFA_CoA->Beta_Oxidation Directly if branch allows Alpha_Oxidation->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Caption: Generalized branched-chain fatty acid metabolism.

References

Application Notes and Protocols for LC-MS/MS Quantification of 14-Methylheptadecanoyl-CoA in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Methylheptadecanoyl-CoA is an anteiso-branched-chain fatty acyl-CoA that plays a role in lipid metabolism. Unlike straight-chain fatty acids, the methyl branch in its structure influences its metabolic fate and physical properties within cellular membranes. Accurate quantification of this compound in various tissues is crucial for understanding its physiological and pathological roles, particularly in metabolic disorders and diseases where lipid metabolism is dysregulated. This document provides detailed application notes and protocols for the sensitive and specific quantification of this compound in liver, muscle, and brain tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Quantitative Data Summary

To date, specific quantitative data for endogenous levels of this compound in tissues is not extensively reported in publicly available literature. The following table provides estimated concentrations based on typical levels of other long-chain acyl-CoAs found in rodent models. These values should be considered as a general reference and may vary significantly based on species, diet, and physiological state. Researchers are encouraged to establish their own baseline concentrations through rigorous experimentation.

TissueEstimated Concentration Range (pmol/mg tissue)Reference Acyl-CoA for Estimation
Liver5 - 20Palmitoyl-CoA, Oleoyl-CoA
Muscle1 - 10Palmitoyl-CoA, Stearoyl-CoA
Brain0.5 - 5Oleoyl-CoA, Palmitoyl-CoA

II. Metabolic Pathway of this compound

14-Methylheptadecanoic acid, an anteiso-fatty acid, is first activated to its CoA ester, this compound, by an acyl-CoA synthetase. Due to the methyl branch at the antepenultimate carbon, its catabolism proceeds through a modified β-oxidation pathway. This pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl chain, releasing acetyl-CoA units until a final propionyl-CoA molecule is produced. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

MetabolicPathway cluster_activation Activation cluster_beta_oxidation Modified β-Oxidation cluster_tca Citric Acid Cycle 14-Methylheptadecanoic_Acid 14-Methylheptadecanoic Acid 14-Methylheptadecanoyl_CoA This compound 14-Methylheptadecanoic_Acid->14-Methylheptadecanoyl_CoA Acyl-CoA Synthetase C18_branched_acyl_CoA This compound (C18 branched) C16_branched_acyl_CoA 12-Methylpentadecanoyl-CoA (C16 branched) C18_branched_acyl_CoA->C16_branched_acyl_CoA Cycle 1 Acetyl_CoA Acetyl-CoA ... ... C16_branched_acyl_CoA->... Multiple Cycles C4_acyl_CoA 2-Methylbutyryl-CoA (C5 branched) Propionyl_CoA Propionyl-CoA (C3) C4_acyl_CoA->Propionyl_CoA Final Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase, etc. TCA Citric Acid Cycle Acetyl_CoA->TCA ...->C4_acyl_CoA Succinyl_CoA->TCA ExtractionWorkflow Start Snap-Frozen Tissue Homogenize Homogenize in Methanol:Chloroform + Internal Standard Start->Homogenize Phase_Separate Add Water & Chloroform Centrifuge Homogenize->Phase_Separate Collect_Aqueous Collect Upper Aqueous/Methanol Layer Phase_Separate->Collect_Aqueous SPE Solid Phase Extraction (Optional) Collect_Aqueous->SPE Dry Dry Down Collect_Aqueous->Dry Direct SPE->Dry Elute Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze LCMS_Logic Sample Reconstituted Tissue Extract LC Reversed-Phase Liquid Chromatography Sample->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Quadrupole 1 (Q1) Selects Precursor Ion [M+H]+ ESI->MS1 CID Quadrupole 2 (Q2) Collision-Induced Dissociation MS1->CID MS2 Quadrupole 3 (Q3) Selects Product Ion CID->MS2 Detector Detector MS2->Detector Quantification Quantification (Peak Area Ratio to IS) Detector->Quantification

Application Notes and Protocols for the Chromatographic Separation of Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acyl-Coenzyme A (acyl-CoA) thioesters, such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, are critical intermediates in the catabolism of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine, respectively. The accurate quantification and separation of these isomeric and isobaric molecules are essential for studying various metabolic pathways and their dysregulation in diseases like maple syrup urine disease and other organic acidemias. This document provides detailed application notes and protocols for the robust chromatographic separation and analysis of these compounds using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Signaling Pathway: Branched-Chain Amino Acid Catabolism

The catabolism of BCAAs is a multi-step enzymatic process that primarily initiates in the skeletal muscle. The initial transamination is followed by oxidative decarboxylation, which generates the corresponding branched-chain fatty acyl-CoAs. These are further metabolized through a series of reactions to ultimately enter the tricarboxylic acid (TCA) cycle.

BCAA_Catabolism Valine Valine a_Ketoisovalerate a_Ketoisovalerate Valine->a_Ketoisovalerate BCAT Isobutyryl_CoA Isobutyryl_CoA a_Ketoisovalerate->Isobutyryl_CoA BCKDH Propionyl_CoA Propionyl_CoA Isobutyryl_CoA->Propionyl_CoA Multiple Steps Leucine Leucine a_Ketoisocaproate a_Ketoisocaproate Leucine->a_Ketoisocaproate BCAT Isovaleryl_CoA Isovaleryl_CoA a_Ketoisocaproate->Isovaleryl_CoA BCKDH Acetyl_CoA Acetyl_CoA Isovaleryl_CoA->Acetyl_CoA Multiple Steps Isoleucine Isoleucine a_Keto_b_methylvalerate a_Keto_b_methylvalerate Isoleucine->a_Keto_b_methylvalerate BCAT 2_Methylbutyryl_CoA 2_Methylbutyryl_CoA a_Keto_b_methylvalerate->2_Methylbutyryl_CoA BCKDH Acetyl_CoA + Propionyl_CoA Acetyl_CoA + Propionyl_CoA 2_Methylbutyryl_CoA->Acetyl_CoA + Propionyl_CoA Multiple Steps

BCAA Catabolism Pathway

Experimental Workflow

The overall experimental workflow for the analysis of branched-chain fatty acyl-CoAs from biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection and quantification.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Cells or Tissue) Homogenization Homogenization / Lysis Sample->Homogenization Extraction Acyl-CoA Extraction (e.g., SPE) Homogenization->Extraction UPLC UPLC Separation Extraction->UPLC Inject Extract MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Quantification Quantification MSMS->Quantification Acquire Data Reporting Data Reporting Quantification->Reporting

Purification of 14-Methylheptadecanoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 14-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA. The methodologies outlined are based on established techniques for the purification of long-chain acyl-CoAs and are intended to guide researchers in obtaining a high-purity product for downstream applications.

Introduction

This compound is a C18 branched-chain fatty acyl-CoA. The purification of such long-chain acyl-CoAs is a critical step for various research applications, including enzyme assays, metabolic studies, and drug development. These molecules are inherently unstable, susceptible to both enzymatic and chemical degradation. Therefore, purification protocols require careful handling, low temperatures, and prompt processing to ensure the integrity of the final product. The following sections detail a robust protocol for the extraction and purification of this compound from biological samples, primarily employing solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).

Data Presentation

Successful purification of this compound can be assessed by recovery rates and purity. The following table summarizes expected recovery rates for long-chain acyl-CoAs using similar methodologies.

Purification StepParameterTypical ValueReference
Tissue Extraction & SPE Recovery Rate70-80%[1]
HPLC Analysis Purity>95%(Expected)

Experimental Protocols

I. Extraction of Long-Chain Acyl-CoAs from Biological Tissues

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues.[2][3]

Materials:

  • Tissue sample (e.g., liver, heart, muscle), flash-frozen in liquid nitrogen and stored at -80°C.

  • Homogenizer (glass homogenizer recommended).

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9.

  • Isopropanol (B130326).

  • Acetonitrile (B52724) (ACN).

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4).

  • Internal standard (e.g., Heptadecanoyl-CoA).

  • Ice bath.

  • Centrifuge.

Procedure:

  • Homogenization: Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer. Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing a known amount of internal standard (e.g., Heptadecanoyl-CoA). Homogenize thoroughly on ice.[2][3]

  • Solvent Addition: Add 2.0 mL of isopropanol to the homogenate and homogenize again.

  • Extraction: Add 4.0 mL of acetonitrile and 0.25 mL of saturated (NH4)2SO4. Vortex the mixture vigorously for 5 minutes.[3]

  • Phase Separation: Centrifuge the homogenate at 1,900 x g for 5 minutes to separate the phases.[3]

  • Collection of Supernatant: Carefully collect the upper phase containing the acyl-CoAs.

  • Re-extraction (Optional): For improved recovery, the tissue pellet can be re-extracted with the same solvent mixture.

  • Dilution: Dilute the collected supernatant with 10 mL of 100 mM KH2PO4 (pH 4.9) in preparation for solid-phase extraction.[3]

II. Solid-Phase Extraction (SPE) Purification

This protocol utilizes weak anion exchange SPE columns for the purification of the extracted acyl-CoAs.[2]

Materials:

  • Weak anion exchange solid-phase extraction (SPE) columns.

  • Methanol.

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9.

  • 2% Formic Acid.

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH).

  • Nitrogen gas stream.

Procedure:

  • Column Conditioning: Condition the SPE column by washing with 2 mL of methanol, followed by 2 mL of 100 mM KH2PO4 buffer (pH 4.9).

  • Sample Loading: Load the diluted extract from the previous step onto the conditioned SPE column.

  • Washing:

    • Wash the column with 2 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Wash with 2 mL of 2% formic acid.

    • Wash with 2 mL of 2% ammonium hydroxide.

  • Elution: Elute the acyl-CoAs from the column with 2 mL of 5% ammonium hydroxide in methanol.

  • Drying: Dry the eluted sample under a gentle stream of nitrogen at room temperature.[2]

III. High-Performance Liquid Chromatography (HPLC) Purification

The final purification step utilizes reverse-phase HPLC to separate this compound from other acyl-CoAs.[1]

Materials:

  • C18 reverse-phase HPLC column.

  • Solvent A: 75 mM KH2PO4, pH 4.9.

  • Solvent B: Acetonitrile (ACN) containing 600 mM glacial acetic acid.

  • HPLC system with a UV detector (monitoring at 260 nm).

Procedure:

  • Sample Preparation: Reconstitute the dried sample from the SPE step in a small volume of Solvent A.

  • Injection: Inject the reconstituted sample onto the C18 column.

  • Gradient Elution: Elute the acyl-CoAs using a binary gradient system. An example gradient is as follows:

    • Initial conditions: 90% Solvent A, 10% Solvent B.

    • Linear gradient to 100% Solvent B over 40 minutes.

    • Hold at 100% Solvent B for 10 minutes.

    • Return to initial conditions.

    • Note: The gradient and flow rate may need to be optimized based on the specific HPLC system and column.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound, identified by comparison to a standard or by mass spectrometry.

  • Final Processing: The collected fractions can be lyophilized to remove the solvents.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

G cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_hplc HPLC Purification tissue Tissue Homogenization solvent Solvent Extraction tissue->solvent centrifuge Centrifugation solvent->centrifuge load Sample Loading centrifuge->load Supernatant wash Washing Steps load->wash elute Elution wash->elute inject Injection elute->inject Dried Eluate gradient Gradient Elution inject->gradient collect Fraction Collection gradient->collect final_product final_product collect->final_product Purified this compound

Purification workflow for this compound.
Troubleshooting Common Issues

This diagram outlines potential issues during the purification process and suggests corrective actions.

G low_yield Low Yield Incomplete cell lysis or extraction Degradation of Acyl-CoAs Inefficient SPE troubleshooting Troubleshooting Steps Ensure thorough homogenization Work quickly on ice Optimize SPE wash/elution steps low_yield->troubleshooting Address with poor_purity Poor Purity Inefficient separation Co-elution of contaminants optimization Optimization Adjust HPLC gradient Use a different stationary phase Further purification steps poor_purity->optimization Address with

References

Application Notes and Protocols for the Derivatization and Analysis of 14-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. Accurate quantification of this and related acyl-CoAs is crucial for understanding various physiological and pathological processes. This document provides detailed application notes and protocols for the derivatization and analysis of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Strategies

The analysis of this compound can be approached in two primary ways:

  • Indirect Analysis via GC-MS: This involves the hydrolysis of the thioester bond to release the free fatty acid (14-methylheptadecanoic acid), followed by esterification to a more volatile derivative, typically a fatty acid methyl ester (FAME), for GC-MS analysis. This is a robust and widely used method for fatty acid analysis.[1][2]

  • Direct and Indirect Analysis via LC-MS/MS: This technique offers two possibilities. The first is the direct analysis of the intact this compound molecule. The second involves hydrolysis and derivatization to enhance ionization efficiency and sensitivity, such as conversion to a trimethylaminoethyl (TMAE) ester.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analytical methods described. Note that the data presented are for structurally similar long-chain and branched-chain fatty acids and acyl-CoAs, as specific quantitative data for this compound is not extensively available. These values can be considered as expected performance indicators.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)

ParameterTypical ValueReference Compound(s)
Limit of Detection (LOD)0.21 - 0.54 µg/mLVarious FAMEs
Limit of Quantification (LOQ)0.63 - 1.63 µg/mLVarious FAMEs
Linearity (r²)> 0.999Various FAMEs

Data is generalized from studies on various fatty acid methyl esters and may vary based on the specific analyte and instrumentation.[3]

Table 2: Direct LC-MS/MS Analysis of Long-Chain Acyl-CoAs

ParameterTypical ValueReference Compound(s)
Accuracy94.8 - 110.8%C16:0, C18:0, C18:1-CoA
Inter-run Precision (%RSD)2.6 - 12.2%C16:0, C18:0, C18:1-CoA
Intra-run Precision (%RSD)1.2 - 4.4%C16:0, C18:0, C18:1-CoA
Limit of Detection (LOD)1 - 5 fmolVarious Acyl-CoAs (C2-C20)

Performance data from the analysis of other long-chain acyl-CoAs, which are expected to be comparable for this compound.[4][5]

Table 3: LC-MS/MS Analysis with TMAE Derivatization

ParameterTypical ValueReference Compound(s)
Limit of Detection (LOD)Low femtomole rangeVarious Fatty Acids
Sensitivity Enhancement~10-fold increase compared to underivatized fatty acidsVarious Fatty Acids

TMAE derivatization significantly enhances sensitivity for fatty acid analysis by LC-MS/MS.

Experimental Protocols

Protocol 1: Derivatization to Fatty Acid Methyl Ester (FAME) for GC-MS Analysis

This protocol describes the hydrolysis of this compound and subsequent methylation to its corresponding FAME.

Materials:

  • Sample containing this compound

  • Methanolic HCl (5% v/v) or Boron trifluoride-methanol solution (14% w/v)

  • Hexane (B92381)

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate (B86663)

  • Internal Standard (e.g., Heptadecanoic acid methyl ester)

Procedure:

  • Hydrolysis and Esterification:

    • To your sample (e.g., dried lipid extract), add 2 mL of 5% methanolic HCl.

    • Add a known amount of internal standard.

    • Seal the reaction vial and heat at 80°C for 2 hours.

  • Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

    • Vortex thoroughly for 1 minute.

    • Centrifuge to separate the phases.

  • Sample Collection:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • GC-MS Analysis:

    • Inject an aliquot of the hexane extract into the GC-MS system.

    • Typical GC Conditions:

      • Column: DB-225ms or similar polar capillary column

      • Injector Temperature: 250°C

      • Oven Program: Start at 100°C, hold for 2 min, ramp to 220°C at 5°C/min, hold for 10 min.

      • Carrier Gas: Helium

    • Typical MS Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Scan Range: m/z 50-500

Protocol 2: Direct Analysis of this compound by LC-MS/MS

This protocol is adapted from a validated method for other long-chain acyl-CoAs and is suitable for the direct quantification of the intact molecule.[4]

Materials:

  • Sample containing this compound

  • Acetonitrile (B52724)

  • Ammonium Hydroxide

  • Internal Standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Sample Preparation:

    • Extract acyl-CoAs from the sample matrix using an appropriate method (e.g., solid-phase extraction or liquid-liquid extraction).

    • Reconstitute the dried extract in the initial mobile phase.

    • Add a known amount of internal standard.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% Ammonium Hydroxide (pH 10.5)

      • Mobile Phase B: Acetonitrile

      • Gradient: A suitable gradient from a high aqueous content to a high organic content to elute the long-chain acyl-CoA.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound and the internal standard. A neutral loss scan of 507 Da is characteristic of acyl-CoAs.[4]

Protocol 3: Derivatization to Trimethylaminoethyl (TMAE) Ester for Enhanced LC-MS/MS Sensitivity

This method increases the ionization efficiency of the fatty acid for sensitive detection.

Materials:

  • Hydrolyzed sample containing 14-methylheptadecanoic acid

  • Oxalyl chloride

  • 2-(Dimethylamino)ethanol

  • Methyl iodide

  • Acetonitrile

  • Internal Standard (e.g., deuterated 14-methylheptadecanoic acid)

Procedure:

  • Acid Chloride Formation:

    • To the dried, hydrolyzed sample, add 200 µL of 2 M oxalyl chloride in dichloromethane.

    • Incubate at 60°C for 10 minutes.

    • Dry the sample under a stream of nitrogen.

  • Esterification:

    • Add 150 µL of 1% (v/v) 2-(dimethylamino)ethanol in acetonitrile.

    • Incubate at room temperature for 15 minutes.

    • Dry the sample under a stream of nitrogen.

  • Quaternization:

    • Add 100 µL of methyl iodide in acetonitrile.

    • Incubate at room temperature for 15 minutes.

    • Dry the sample under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the sample in the initial mobile phase.

    • Analyze using a C18 reversed-phase column with appropriate mobile phases (e.g., acetonitrile and water with formic acid).

    • Detect the TMAE-derivatized fatty acid in positive ESI mode using MRM.

Visualizations

experimental_workflow_fame cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample containing This compound Hydrolysis Hydrolysis Sample->Hydrolysis Acid/Base Esterification Esterification to FAME Hydrolysis->Esterification Methanolic HCl or BF3/Methanol Extraction Liquid-Liquid Extraction Esterification->Extraction Hexane GCMS GC-MS Analysis Extraction->GCMS Data Data Acquisition and Quantification GCMS->Data experimental_workflow_lcms cluster_direct Direct Analysis cluster_derivatization Analysis with Derivatization SampleDirect Sample containing This compound ExtractionDirect Extraction SampleDirect->ExtractionDirect LCMSDirect Direct LC-MS/MS Analysis ExtractionDirect->LCMSDirect Data Data Acquisition and Quantification LCMSDirect->Data SampleDeriv Sample containing This compound HydrolysisDeriv Hydrolysis SampleDeriv->HydrolysisDeriv DerivatizationTMAE TMAE Derivatization HydrolysisDeriv->DerivatizationTMAE LCMSDeriv LC-MS/MS Analysis DerivatizationTMAE->LCMSDeriv LCMSDeriv->Data branched_chain_fatty_acid_metabolism BCFA_CoA This compound BetaOxidation Beta-Oxidation BCFA_CoA->BetaOxidation AlphaOxidation Alpha-Oxidation (if methyl group is at an odd carbon) PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA Final Cycle AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Multiple Cycles TCA_Cycle TCA Cycle PropionylCoA->TCA_Cycle AcetylCoA->TCA_Cycle Energy Energy Production (ATP) TCA_Cycle->Energy

References

Application Notes: Development of a Competitive Immunoassay for 14-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development of polyclonal antibodies and a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of 14-Methylheptadecanoyl-CoA. This branched-chain fatty acyl-CoA is an interesting target for metabolic studies, and a specific immunoassay can provide a valuable tool for its detection in various biological samples.

The successful development of an immunoassay for a small molecule like this compound, which is non-immunogenic on its own, requires a multi-step approach. This involves the synthesis of a hapten, its conjugation to a carrier protein to form an immunogen, immunization of an animal host to generate specific antibodies, and finally, the development and optimization of a competitive immunoassay.[1][2][3]

Core Principles

The immunoassay for this compound will be based on the competitive ELISA format.[2] In this format, free this compound in a sample competes with a fixed amount of labeled or coated this compound for binding to a limited amount of specific antibody. The signal generated is inversely proportional to the concentration of this compound in the sample.[2][3]

Section 1: Hapten Synthesis and Immunogen Preparation

To elicit an immune response against the small molecule this compound, it must first be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[4][5] The small molecule, when prepared for conjugation, is referred to as a hapten.

Protocol 1: Synthesis of this compound Hapten and Conjugation to Carrier Protein

This protocol describes a general strategy for activating the carboxylic acid group of the fatty acid for conjugation to the amine groups of the carrier protein.

Materials and Reagents:

  • 14-Methylheptadecanoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dimethylformamide (DMF), anhydrous

  • Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bars

  • Glass vials

  • Syringes and needles

Procedure:

  • Activation of 14-Methylheptadecanoic Acid:

    • Dissolve 10 mg of 14-Methylheptadecanoic acid in 1 ml of anhydrous DMF in a glass vial.

    • Add a 1.2 molar excess of NHS and a 1.2 molar excess of DCC (or EDC).

    • Seal the vial and stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.

    • A precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Conjugation to Carrier Protein:

    • Dissolve 20 mg of BSA (or KLH) in 2 ml of PBS (pH 7.4).

    • Slowly add the activated hapten solution from step 1 to the protein solution while gently stirring. A slight turbidity may appear.

    • Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C with continuous gentle stirring.

  • Purification of the Conjugate:

    • If DCC was used, centrifuge the reaction mixture to remove the DCU precipitate.

    • Transfer the supernatant to a dialysis tube (10 kDa MWCO).

    • Dialyze against 1L of PBS at 4°C for 48 hours, with at least four changes of the buffer. This will remove unconjugated hapten and other small molecules.

  • Characterization and Storage:

    • Determine the concentration of the conjugate using a protein assay (e.g., BCA assay).

    • The hapten-to-protein conjugation ratio can be estimated using MALDI-TOF mass spectrometry.[5]

    • Store the immunogen (hapten-KLH) and the coating antigen (hapten-BSA) at -20°C in small aliquots.

Hapten_Synthesis_and_Conjugation cluster_synthesis Hapten Synthesis cluster_conjugation Immunogen Preparation cluster_purification Purification 14_MHA 14-Methylheptadecanoic Acid NHS_DCC NHS + DCC/EDC in DMF 14_MHA->NHS_DCC Activation Activated_Hapten NHS-activated 14-MHA NHS_DCC->Activated_Hapten Conjugation Conjugation Reaction Activated_Hapten->Conjugation Carrier Carrier Protein (KLH or BSA) Carrier->Conjugation Immunogen 14-MHA-Protein Conjugate Conjugation->Immunogen Dialysis Dialysis Immunogen->Dialysis Purified_Immunogen Purified Immunogen Dialysis->Purified_Immunogen

Caption: Workflow for hapten synthesis and immunogen conjugation.

Section 2: Antibody Production and Purification

Polyclonal antibodies will be generated by immunizing an appropriate animal model with the prepared 14-MHA-KLH immunogen.

Protocol 2: Polyclonal Antibody Production

Materials and Equipment:

  • 14-MHA-KLH immunogen

  • Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)

  • Two healthy New Zealand white rabbits (or other suitable animal model)

  • Syringes and needles for immunization and bleeding

  • Centrifuge

Procedure:

  • Pre-immune Serum Collection:

    • Collect blood from the ear vein of each rabbit before the first immunization to serve as a negative control.

    • Allow the blood to clot, and then centrifuge to separate the serum. Store at -20°C.

  • Immunization Schedule:

    • Primary Immunization (Day 0): Emulsify 500 µg of the 14-MHA-KLH immunogen with an equal volume of Freund's Complete Adjuvant. Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.

    • Booster Immunizations (Days 21, 42, 63): Emulsify 250 µg of the immunogen with an equal volume of Freund's Incomplete Adjuvant. Administer the booster injections subcutaneously.

  • Titer Monitoring and Serum Collection:

    • Starting on day 35, collect small amounts of blood weekly to monitor the antibody titer using an indirect ELISA (see Protocol 3).

    • Once the antibody titer reaches a plateau, perform a final bleed.

    • Separate the serum and store it at -20°C or -80°C.

  • Antibody Purification (Optional but Recommended):

    • For a cleaner assay, purify the IgG fraction from the crude serum using Protein A/G affinity chromatography according to the manufacturer's instructions.

Antibody_Production Immunogen 14-MHA-KLH Immunogen Immunization Immunization of Rabbits (Primary + Boosters) Immunogen->Immunization Serum_Collection Serum Collection & Titer Monitoring Immunization->Serum_Collection Antibody_Purification IgG Purification (Protein A/G) Serum_Collection->Antibody_Purification Polyclonal_Antibodies Purified Polyclonal Antibodies Antibody_Purification->Polyclonal_Antibodies

Caption: General workflow for polyclonal antibody production.

Section 3: Immunoassay Development

A competitive ELISA is the most suitable format for the detection of small molecules.[2][3]

Protocol 3: Competitive ELISA for this compound

Materials and Reagents:

  • 14-MHA-BSA coating antigen

  • Anti-14-MHA polyclonal antibody (produced in Section 2)

  • Goat anti-rabbit IgG-HRP (Horseradish Peroxidase conjugated secondary antibody)

  • 96-well ELISA plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • This compound standards

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the 14-MHA-BSA coating antigen to a final concentration of 1-10 µg/ml in Coating Buffer.

    • Add 100 µl of the diluted coating antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µl of Wash Buffer per well.

    • Add 200 µl of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the this compound standards and samples.

    • In a separate plate or tubes, pre-incubate 50 µl of each standard or sample with 50 µl of the diluted primary antibody for 30 minutes at room temperature. The optimal antibody dilution needs to be determined by titration (see Table 1).

    • Transfer 100 µl of the pre-incubated mixture to the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µl of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µl of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes. A blue color will develop.

  • Reading:

    • Stop the reaction by adding 50 µl of Stop Solution to each well. The color will change to yellow.

    • Read the absorbance at 450 nm using a microplate reader.

Competitive_ELISA cluster_coating Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection Coating 1. Coat plate with 14-MHA-BSA Blocking 2. Block unbound sites Coating->Blocking Sample_Ab 3. Add sample/standard + Primary Antibody Blocking->Sample_Ab Incubate 4. Incubate Sample_Ab->Incubate Secondary_Ab 5. Add HRP-conjugated Secondary Antibody Incubate->Secondary_Ab Substrate 6. Add TMB Substrate Secondary_Ab->Substrate Read 7. Stop and Read Absorbance at 450 nm Substrate->Read

Caption: Workflow of the competitive ELISA for this compound.

Section 4: Data Presentation and Analysis

The following tables present example data that would be generated during the development and validation of the immunoassay.

Table 1: Antibody Titer Determination by Indirect ELISA

This table shows the results of an indirect ELISA to determine the optimal dilution of the polyclonal antiserum. The coating antigen is 14-MHA-BSA.

Antiserum DilutionAbsorbance at 450 nm (Post-immune)Absorbance at 450 nm (Pre-immune)Signal-to-Noise Ratio
1:1,0002.8500.12023.75
1:5,0002.1000.11518.26
1:10,0001.5500.11014.09
1:20,0000.9500.1088.80
1:40,0000.5500.1055.24
1:80,0000.2500.1022.45

A dilution of 1:10,000 or 1:20,000 would likely be chosen for the competitive ELISA as it gives a strong signal with low background.

Table 2: Competitive ELISA Standard Curve Data

This table shows representative data for a competitive ELISA standard curve. B is the absorbance of the sample or standard, and B₀ is the absorbance of the zero standard (no free this compound).

14-MHA Standard (ng/ml)Average Absorbance (450 nm)B/B₀ (%)
0 (B₀)1.620100.0
0.11.45890.0
0.51.13470.0
1.00.89155.0
2.5 (IC₅₀)0.81050.0
5.00.56735.0
10.00.32420.0
50.00.16210.0

The IC₅₀ (concentration that inhibits 50% of binding) is a key parameter for assay sensitivity.

Table 3: Cross-Reactivity of the Anti-14-MHA Antibody

This table demonstrates the specificity of the antibody by testing its reactivity with structurally related molecules.

CompoundIC₅₀ (ng/ml)Cross-Reactivity (%)*
This compound2.5100
Heptadecanoyl-CoA1501.67
Palmitoyl-CoA (16:0)> 1000< 0.25
Stearoyl-CoA (18:0)> 1000< 0.25
14-Methylheptadecanoic Acid2510

*Cross-reactivity (%) = (IC₅₀ of 14-MHA / IC₅₀ of competing compound) x 100

Section 5: Troubleshooting

ProblemPotential Cause(s)Solution(s)
High Background - Antibody concentration too high- Insufficient blocking- Inadequate washing- Optimize antibody dilutions- Increase blocking time or try a different blocking agent- Increase the number of wash steps
No Signal - Reagents not added or inactive- Incorrect antibody pair- Over-washing- Check reagent activity and expiration dates- Ensure correct primary and secondary antibodies are used- Do not allow plates to dry out during washing
Low Signal - Low antibody titer- Insufficient incubation times- Low concentration of coating antigen- Re-evaluate immunization protocol or use a different animal- Increase incubation times for antibodies and substrate- Optimize coating antigen concentration
High Variability - Inconsistent pipetting- Plate reader issue- Edge effects on the plate- Use calibrated pipettes and be consistent- Check plate reader performance- Avoid using the outer wells of the plate

References

Troubleshooting & Optimization

improving stability of 14-Methylheptadecanoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14-Methylheptadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of long-chain acyl-CoAs like this compound in aqueous solutions is influenced by several factors, including pH, temperature, and the presence of enzymes. The thioester bond is susceptible to hydrolysis, which can be accelerated by non-optimal pH and higher temperatures. Additionally, enzymes such as acyl-CoA thioesterases, which may be present in biological samples, can enzymatically cleave the thioester bond.[1][2][3]

Q2: What is the recommended pH range for solutions containing this compound?

A2: To minimize chemical hydrolysis of the thioester bond, it is advisable to maintain the pH of the solution within a slightly acidic to neutral range, typically between pH 6.0 and 7.5. Both highly acidic and alkaline conditions can accelerate the degradation of the molecule.

Q3: How should I store my this compound solutions?

A3: For short-term storage (hours to a few days), solutions should be kept on ice or refrigerated at 4°C. For long-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles. Repeated freezing and thawing can lead to degradation of the compound.

Q4: I am observing precipitation in my this compound solution. What could be the cause and how can I resolve it?

A4: Precipitation of long-chain acyl-CoAs can occur due to their amphiphilic nature, leading to the formation of micelles and potential insolubility, especially at higher concentrations and in the presence of certain ions like Mg2+.[4] To address this, consider the following:

  • Lower the concentration: Working with more dilute solutions can prevent precipitation.

  • Use a suitable buffer: Phosphate (B84403) buffers may offer better solubility compared to Tris-HCl buffers in the presence of magnesium ions.[4]

  • Incorporate a carrier protein: The use of fatty acid-free bovine serum albumin (BSA) can help to solubilize long-chain acyl-CoAs and maintain their stability in solution.

  • Consider detergents: While detergents can aid in solubilization, their use should be carefully evaluated as they can interfere with downstream applications and may affect protein-ligand interactions.[5][6]

Q5: How can I verify the concentration and integrity of my this compound solution?

A5: The concentration and integrity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS).[7][8] These methods allow for the quantification of the intact molecule and the detection of potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions regularly. Aliquot and store at -80°C to avoid multiple freeze-thaw cycles. Verify the integrity of the stock solution using HPLC or LC-MS/MS.
Pipetting errors with viscous solutions.Use calibrated pipettes with appropriate tips for viscous liquids. Ensure complete dispensing of the solution.[9]
Low or no biological activity Hydrolysis of the thioester bond.Maintain the pH of your experimental buffer between 6.0 and 7.5. Perform experiments at the lowest feasible temperature.
Incorrect concentration of the active compound.Re-quantify the concentration of your this compound solution using a reliable analytical method.
Presence of inhibitors in the reaction mixture.Ensure all reagents and buffers are of high purity and free from contaminants that could inhibit the intended biological activity.[9]
Precipitate formation during experiment Low solubility in the experimental buffer.Decrease the working concentration of this compound. Include a carrier protein like fatty acid-free BSA in your buffer.
Presence of divalent cations (e.g., Mg2+).If possible, reduce the concentration of divalent cations or use a buffer system where the compound is more soluble in their presence (e.g., phosphate buffer).[4]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC

This protocol is adapted from methods for long-chain acyl-CoA analysis.[7][8]

1. Sample Preparation:

  • Thaw the this compound solution on ice.

  • If necessary, dilute the sample to the desired concentration range with a suitable buffer (e.g., 75 mM KH2PO4, pH 4.9).

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-10 min: 20-50% B

    • 10-25 min: 50-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Generate a standard curve using known concentrations of a this compound standard.

  • Calculate the concentration of the unknown sample by comparing its peak area to the standard curve.

Data Presentation

Table 1: Factors Influencing the Stability of Long-Chain Acyl-CoAs in Aqueous Solution

FactorConditionEffect on StabilityRecommendation
pH < 6.0 or > 8.0Increased rate of hydrolysisMaintain pH between 6.0 and 7.5
Temperature Elevated temperaturesIncreased rate of degradationStore solutions at low temperatures (-80°C for long-term) and handle on ice.
Freeze-Thaw Cycles Multiple cyclesPotential for degradationAliquot solutions into single-use volumes to minimize freeze-thaw cycles.
Enzymes Presence of thioesterasesEnzymatic cleavage of the thioester bondUse purified systems or consider adding thioesterase inhibitors if working with biological extracts.

Disclaimer: Specific quantitative stability data for this compound is limited. The recommendations provided are based on the general behavior of long-chain and branched-chain acyl-CoAs.

Visualizations

cluster_storage Storage and Handling cluster_experiment Experimental Use cluster_analysis Analysis storage_solution This compound Solution aliquot Aliquot into single-use tubes storage_solution->aliquot store Store at -80°C aliquot->store thaw Thaw on ice before use store->thaw add_acyl_coa Add this compound thaw->add_acyl_coa prepare_buffer Prepare buffer (pH 6.0-7.5) add_carrier Add carrier protein (e.g., BSA, optional) prepare_buffer->add_carrier add_carrier->add_acyl_coa run_assay Perform experiment add_acyl_coa->run_assay take_sample Take sample for analysis run_assay->take_sample hplc HPLC or LC-MS/MS take_sample->hplc quantify Quantify concentration and check integrity hplc->quantify

Caption: Experimental workflow for using this compound.

start Inconsistent Results or Low Activity check_stock Is the stock solution old or repeatedly freeze-thawed? start->check_stock prepare_new Prepare fresh stock solution. Aliquot for future use. check_stock->prepare_new Yes check_pH Is the experimental buffer pH outside the 6.0-7.5 range? check_stock->check_pH No adjust_pH Adjust buffer pH to be within 6.0-7.5. check_pH->adjust_pH Yes check_precipitation Is there visible precipitation in the reaction mixture? check_pH->check_precipitation No lower_conc Lower the concentration of This compound or add a carrier protein (BSA). check_precipitation->lower_conc Yes verify_conc Verify stock concentration using HPLC or LC-MS/MS. check_precipitation->verify_conc No

References

Technical Support Center: Branched-Chain Fatty Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of branched-chain fatty acyl-CoAs (BCFA-CoAs).

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in BCFA-CoA analysis?

A1: The primary challenges in BCFA-CoA analysis stem from the inherent complexity of their structures and the biological matrices in which they are found. Key difficulties include:

  • Isomer Separation: Distinguishing between structural isomers, such as iso- and anteiso- forms, is a major analytical hurdle due to their very similar physicochemical properties, often leading to co-elution in chromatographic systems.[1][2]

  • Sample Preparation: The amphiphilic nature of acyl-CoAs makes their efficient extraction from complex biological samples challenging.[3] A hydrolysis step is often required to release the fatty acids from their coenzyme A esters for analysis.[4]

  • Mass Spectrometry Identification: Isomers of BCFAs often produce very similar fragmentation patterns in mass spectrometry, complicating their unambiguous identification.[5]

  • Quantification: Accurate and sensitive quantification requires robust methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) and the use of appropriate internal standards, such as stable isotope-labeled compounds.[3][4]

  • Matrix Effects: Components of the biological matrix can interfere with the ionization of BCFA-CoAs in the mass spectrometer, leading to ion suppression or enhancement and affecting quantification.[6][7]

Q2: Why is derivatization often necessary for the analysis of branched-chain fatty acids (BCFAs)?

A2: While not always mandatory for liquid chromatography, derivatization is a highly recommended step for several reasons. Free fatty acids can exhibit poor peak shape in chromatography due to their polar carboxyl group.[1] Derivatization, such as conversion to fatty acid methyl esters (FAMEs) for Gas Chromatography-Mass Spectrometry (GC-MS) or to other esters for High-Performance Liquid Chromatography (HPLC), neutralizes this polarity.[1][8] This results in sharper, more symmetrical peaks and improved separation.[1] Furthermore, derivatization can introduce a chromophore or fluorophore, which significantly enhances detection sensitivity, particularly for UV or fluorescence detectors.[1]

Q3: Which analytical platform is better for BCFA-CoA analysis: GC-MS or LC-MS/MS?

A3: Both GC-MS and LC-MS/MS are powerful techniques for BCFA analysis, and the choice depends on the specific research question and the state of the analyte being measured (free fatty acid vs. intact acyl-CoA).

  • GC-MS is a classic and robust method, particularly for the analysis of the fatty acid portion of BCFA-CoAs after hydrolysis and derivatization to volatile esters (e.g., FAMEs).[9][10] It can provide excellent separation of isomers, especially when using specialized capillary columns.[9]

  • LC-MS/MS is the method of choice for the analysis of intact acyl-CoAs, as it can handle these larger, less volatile molecules.[11][12] It offers high sensitivity and specificity, making it ideal for quantitative studies in complex biological matrices.[13] Ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS can also provide excellent resolution of isomers.[2][14]

Q4: How can I improve the separation of iso- and anteiso- BCFA isomers?

A4: Improving the resolution of these closely related isomers is a critical aspect of BCFA analysis. Several strategies can be employed:

  • Chromatographic Column Selection: For GC-MS, highly polar capillary columns are often used.[9] For HPLC, specialized columns, such as those with chiral stationary phases or silver-ion chromatography, can enhance separation.[1][15]

  • Method Optimization: Adjusting chromatographic conditions such as the temperature gradient, mobile phase composition, and flow rate can significantly impact resolution.[1][16]

  • Derivatization: As mentioned earlier, derivatization can improve peak shape and may also influence the chromatographic behavior of isomers, aiding in their separation.[1]

Q5: What are the best practices for sample storage to ensure the integrity of BCFA-CoAs?

A5: Due to their potential instability, proper sample handling and storage are crucial. It is generally recommended to flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C until analysis to minimize enzymatic degradation.[17] For plasma or serum samples, it is advisable to separate them from blood cells promptly and store them frozen, also at -80°C.[4] Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guides

This section provides solutions to common problems encountered during BCFA-CoA analysis.

Problem 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)
Potential Cause Suggested Solution
Analyte-Column Interactions The polar carboxyl group of underivatized fatty acids can interact with the stationary phase, causing peak tailing.[1] Solution: Derivatize the fatty acids to reduce their polarity.[1] For basic analytes, residual silanol (B1196071) groups on the column can cause tailing; consider using an end-capped column or adjusting the mobile phase pH.
Column Overload Injecting too much sample can lead to peak fronting.[18] Solution: Reduce the injection volume or dilute the sample.[19]
Column Contamination or Degradation Accumulation of matrix components or degradation of the stationary phase can lead to broad peaks and loss of resolution.[18] Solution: Use a guard column to protect the analytical column. Regularly flush the column or, if necessary, replace it.[18]
Inappropriate Mobile Phase pH or Buffer Strength An incorrect mobile phase pH relative to the analyte's pKa can result in poor peak shape.[20] Insufficient buffer concentration can also lead to distorted peaks.[18] Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Ensure an adequate buffer concentration (typically 10-25 mM).[18][20]
Injection Solvent Mismatch Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[20] Solution: Whenever possible, dissolve the sample in the initial mobile phase.[20]
Problem 2: Co-elution of BCFA Isomers
Potential Cause Suggested Solution
Insufficient Chromatographic Resolution Standard C18 columns may not provide adequate separation for iso- and anteiso- isomers.[1] Solution: Employ specialized columns such as chiral columns or consider silver-ion HPLC.[1][15] For GC, use a long, highly polar capillary column.[9]
Suboptimal Chromatographic Conditions The mobile phase gradient, temperature, or flow rate may not be optimized for isomer separation. Solution: Systematically optimize these parameters. A shallower gradient, lower flow rate, or adjusting the temperature can improve resolution.[16]
Problem 3: Low Signal Intensity or Poor Sensitivity in Mass Spectrometry
Potential Cause Suggested Solution
Matrix Effects (Ion Suppression) Co-eluting compounds from the sample matrix can interfere with the ionization of the target analytes.[6][7] Solution: Improve sample clean-up using solid-phase extraction (SPE).[21] Use stable isotope-labeled internal standards that co-elute with the analyte to compensate for matrix effects.[3] Dilute the sample to reduce the concentration of interfering matrix components.
Inefficient Ionization The analytes may not be efficiently ionized under the chosen mass spectrometry conditions. Solution: Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Consider derivatization to a more readily ionizable form.
Analyte Degradation Acyl-CoAs can be unstable in solution.[11] Solution: Keep samples and extracts cold and analyze them as quickly as possible. Use appropriate buffers and pH conditions during extraction and analysis.
Problem 4: Inaccurate Quantification
Potential Cause Suggested Solution
Lack of Appropriate Internal Standard Without a suitable internal standard, variations in sample preparation and matrix effects cannot be adequately corrected. Solution: Use a stable isotope-labeled internal standard for each analyte or a closely related analog.[3][22]
Non-linearity of Calibration Curve The detector response may not be linear across the entire concentration range. Solution: Prepare a multi-point calibration curve covering the expected concentration range of the samples. Use a weighted regression if necessary.
Incomplete Extraction Recovery The extraction method may not be efficiently recovering the BCFA-CoAs from the sample matrix.[17] Solution: Validate the extraction method by spiking a known amount of standard into a blank matrix and calculating the recovery. Optimize the extraction solvent and procedure to maximize recovery.[17]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs from tissue samples.[17][23][24][25]

Materials:

Procedure:

  • Weigh the frozen tissue sample and place it in a pre-chilled glass homogenizer.

  • Add 1 mL of ice-cold potassium phosphate buffer (100 mM, pH 4.9).

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 2 mL of 2-propanol to the homogenate and homogenize further.

  • Add 2 mL of acetonitrile and mix thoroughly.

  • Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Carefully collect the supernatant containing the acyl-CoAs.

  • Condition an SPE C18 cartridge by washing with 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of 25% methanol in water to remove polar impurities.

  • Elute the acyl-CoAs with 2 mL of 100% methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase A) for LC-MS/MS analysis.

Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol describes a common acid-catalyzed esterification method.[8]

Materials:

  • Dried lipid extract

  • BF3-Methanol (14% w/v)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Glass reaction vials with Teflon-lined caps

Procedure:

  • Place the dried lipid extract in a glass reaction vial.

  • Add 1 mL of 14% BF3-methanol solution to the vial.

  • Cap the vial tightly and heat at 100°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • The FAMEs in hexane are now ready for injection into the GC-MS.

Visualizations

Workflow for Branched-Chain Fatty Acyl-CoA Analysis

BCFA_CoA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Handling SampleCollection Sample Collection (Tissue, Plasma, etc.) Extraction Extraction of Acyl-CoAs SampleCollection->Extraction Hydrolysis Hydrolysis (Optional, for FA analysis) Extraction->Hydrolysis Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (e.g., FAMEs for GC-MS) Hydrolysis->Derivatization Derivatization->Cleanup Chromatography Chromatographic Separation (GC or LC) Cleanup->Chromatography MassSpectrometry Mass Spectrometry (MS or MS/MS) Chromatography->MassSpectrometry DataAcquisition Data Acquisition MassSpectrometry->DataAcquisition DataProcessing Data Processing (Peak Integration, etc.) DataAcquisition->DataProcessing Quantification Quantification DataProcessing->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis

Caption: General workflow for the analysis of branched-chain fatty acyl-CoAs.

Troubleshooting Isomer Co-elution

Isomer_Coelution_Troubleshooting Start Problem: Co-elution of BCFA Isomers CheckMethod Is the analytical method optimized for isomers? Start->CheckMethod OptimizeMethod Optimize Method: - Slower gradient - Lower flow rate - Adjust temperature CheckMethod->OptimizeMethod No CheckColumn Is the column suitable for isomer separation? CheckMethod->CheckColumn Yes OptimizeMethod->CheckColumn ChangeColumn Change Column: - Chiral column (HPLC) - Silver-ion column (HPLC) - Highly polar column (GC) CheckColumn->ChangeColumn No CheckDerivatization Is derivatization used and optimized? CheckColumn->CheckDerivatization Yes Resolved Problem Resolved ChangeColumn->Resolved OptimizeDerivatization Optimize Derivatization Protocol CheckDerivatization->OptimizeDerivatization No CheckDerivatization->Resolved Yes OptimizeDerivatization->Resolved

Caption: Decision tree for troubleshooting the co-elution of BCFA isomers.

Challenges in BCFA-CoA Analysis Pipeline

Challenges_Pipeline cluster_challenges Key Challenges cluster_workflow Analytical Workflow C1 Matrix Complexity & Analyte Stability SamplePrep Sample Preparation C1->SamplePrep C2 Isomer Co-elution Separation Chromatography C2->Separation C3 Similar Fragmentation Detection Mass Spectrometry C3->Detection C4 Accurate Quantification Analysis Data Analysis C4->Analysis SamplePrep->Separation Separation->Detection Detection->Analysis

Caption: Key challenges at different stages of the BCFA-CoA analysis pipeline.

References

Technical Support Center: Quantification of 14-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 14-Methylheptadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

A1: The most common and reliable method for quantifying this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for distinguishing this compound from other structurally similar acyl-CoAs.[1][2][3][4][5][6][7][8] Gas chromatography-mass spectrometry (GC-MS) can also be used, but typically requires derivatization of the fatty acid after hydrolysis from the CoA moiety.[9]

Q2: I am observing low signal intensity for this compound in my LC-MS/MS analysis. What are the potential causes?

A2: Low signal intensity can stem from several factors:

  • Analyte Instability: Acyl-CoAs are known to be unstable in aqueous solutions.[2] Ensure proper sample handling and storage conditions (e.g., immediate processing, storage at -80°C).

  • Inefficient Extraction: The extraction method may not be optimal for long-chain branched fatty acyl-CoAs. Consider using a robust extraction protocol, potentially involving solid-phase extraction (SPE) to enrich for acyl-CoAs.

  • Poor Ionization Efficiency: The choice of ionization source and parameters in the mass spectrometer is critical. Electrospray ionization (ESI) is commonly used for acyl-CoAs.[4][7] Optimization of ESI parameters may be necessary.

  • Sample Matrix Effects: Components in your sample matrix can suppress the ionization of this compound. A thorough sample cleanup or the use of an internal standard can help mitigate these effects.[10]

  • Improper Sample Vials: Studies have shown that using glass vials instead of plastic can reduce the loss of CoA signals and improve sample stability.[11][12]

Q3: How can I differentiate this compound from its isomers during analysis?

A3: Differentiating isomers can be challenging. A high-resolution mass spectrometer can provide accurate mass measurements to confirm the elemental composition. However, chromatographic separation is key to resolving isomers. Utilizing a C30 column for reversed-phase chromatography can improve the separation of branched-chain fatty acid-containing lipids.[13] Additionally, optimizing the gradient elution program in your LC method can enhance the resolution of isobaric compounds.

Q4: What are suitable internal standards for the quantification of this compound?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C- or ¹⁵N-labeled this compound.[10] If this is not available, a structurally similar odd-chain or branched-chain fatty acyl-CoA with a different mass can be used. Deuterium-labeled internal standards are also commonly employed in the quantification of branched-chain fatty acids.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing Suboptimal chromatographic conditions.Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for the analyte. Consider using a different column chemistry.
Column overload.Dilute the sample or inject a smaller volume.
High Background Noise Contaminated solvent or sample.Use high-purity solvents and filter your samples before injection.
Insufficiently cleaned MS source.Perform routine maintenance and cleaning of the mass spectrometer source.
Inconsistent Results/Poor Reproducibility Sample degradation.Minimize sample handling time and keep samples on ice or at 4°C during preparation. Store extracted samples at -80°C. Acyl-CoAs are unstable, so consistent timing is critical.[2]
Inaccurate pipetting.Calibrate pipettes regularly and use proper pipetting techniques.
Variability in extraction efficiency.Ensure consistent execution of the extraction protocol. Use of an internal standard added at the beginning of the extraction process can help normalize for variability.
Carryover in Blank Injections Inadequate needle wash.Optimize the needle wash procedure by using a stronger solvent or increasing the wash volume and duration.
Adsorption of the analyte to the LC system.Flush the system with a strong solvent. In some cases, replacing tubing or the injection port may be necessary.

Experimental Protocols

Protocol 1: Extraction of this compound from Cell Culture
  • Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) directly to the culture dish.

  • Scraping and Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of a suitable internal standard (e.g., ¹³C-labeled this compound).

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards.

    • Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

Quantitative Data Summary

The following table provides a hypothetical example of quantitative results for this compound in two different cell lines under control and treated conditions.

Cell Line Condition This compound (pmol/10^6 cells) Standard Deviation
Cell Line AControl15.21.8
Cell Line ATreated28.93.1
Cell Line BControl8.71.1
Cell Line BTreated12.41.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output cell_culture Cell Culture lysis Cell Lysis & Scraping cell_culture->lysis Wash with PBS is_spike Internal Standard Spiking lysis->is_spike extraction Extraction is_spike->extraction drying Drying extraction->drying Collect Supernatant reconstitution Reconstitution drying->reconstitution lc_separation LC Separation reconstitution->lc_separation Injection ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantification Quantification data_processing->quantification results Quantitative Results quantification->results

Caption: Experimental workflow for the quantification of this compound.

References

minimizing ion suppression in MS analysis of 14-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the mass spectrometry (MS) analysis of 14-Methylheptadecanoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound, presented in a question-and-answer format.

Q1: Why am I observing a weak or no signal for my this compound standard?

A1: A weak or absent signal can stem from several factors, primarily related to ion suppression or issues with the analytical workflow.

  • High Matrix Effects: Components in your sample matrix (e.g., salts, lipids, proteins) can co-elute with your analyte and compete for ionization, reducing the signal of this compound.[1][2] This is a primary cause of ion suppression.[1][3]

  • Suboptimal Chromatographic Conditions: Poor separation of this compound from other matrix components can lead to significant ion suppression.[1][3]

  • Inefficient Sample Preparation: The chosen extraction method may not be effectively removing interfering substances from the sample matrix.[1][4]

  • Instrument Contamination: The MS source can become fouled with non-volatile components from the sample, such as phospholipids, which can suppress the signal of subsequent injections.

Q2: How can I determine if ion suppression is affecting my analysis?

A2: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[5][6][7]

  • Method: A solution of this compound is continuously infused into the mobile phase after the analytical column and before the MS source. A blank matrix sample (without the analyte) is then injected. Any dip in the constant signal of the infused standard corresponds to a region of ion suppression caused by eluting matrix components.[6][7]

Q3: My signal intensity for this compound is inconsistent between injections. What could be the cause?

A3: Irreproducible signal intensity is often a symptom of matrix effects and inconsistent sample cleanup.

  • Variable Matrix Composition: Biological samples can have inherent variability, leading to different levels of ion suppression in each injection.

  • Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. Ensure protocols are followed precisely for each sample.

  • Column Fouling: Accumulation of matrix components on the analytical column can lead to erratic elution and ionization. Consider implementing a robust column washing step between injections.

Q4: What are the best sample preparation techniques to reduce matrix effects for long-chain acyl-CoAs?

A4: The choice of sample preparation is critical for minimizing ion suppression.[1][4] For long-chain acyl-CoAs like this compound, which are amphiphilic, methods that effectively remove interfering lipids and salts are essential.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[1][4] A mixed-mode SPE sorbent can be particularly useful for retaining the acyl-CoA while washing away interfering compounds.[8]

  • Liquid-Liquid Extraction (LLE): LLE can be optimized to partition this compound into a solvent phase that is immiscible with the bulk of the matrix components.[4]

  • Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids, a major source of ion suppression, compared to SPE or LLE.[4]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in mass spectrometry?

A1: Ion suppression is a phenomenon that occurs during LC-MS analysis where the signal intensity of a target analyte is reduced due to the presence of other co-eluting compounds in the sample matrix.[1][2][3] These interfering molecules compete with the analyte for ionization in the MS source, leading to a decrease in the number of analyte ions that reach the detector.[1][2]

Q2: What are the common sources of ion suppression for acyl-CoA analysis?

A2: For the analysis of acyl-CoAs in biological samples, common sources of ion suppression include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression.[6]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers used in sample preparation can suppress the ionization of the analyte.[5]

  • Other Endogenous Metabolites: The complex nature of biological matrices means that numerous other small molecules can co-elute and interfere with the ionization of this compound.[1]

Q3: How can I optimize my liquid chromatography method to minimize ion suppression?

A3: Chromatographic optimization aims to separate the analyte of interest from interfering matrix components.[1][3]

  • Gradient Elution: Employ a gradient elution profile that provides good resolution between this compound and the regions of ion suppression identified by post-column infusion.

  • Column Chemistry: Consider using a column with a different stationary phase chemistry (e.g., C18, HILIC) to alter the elution profile of the analyte and interferences. A zwitterionic HILIC column has been shown to be effective for the analysis of a wide range of acyl-CoAs.[9]

  • Flow Rate: Reducing the flow rate to the MS source can sometimes lead to more efficient ionization and reduced ion suppression.[3][10]

Q4: Why is an internal standard important for the analysis of this compound?

A4: An internal standard (IS) is crucial for accurate quantification in the presence of ion suppression.[1]

  • Compensation for Matrix Effects: An ideal internal standard, particularly a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound), will co-elute with the analyte and experience the same degree of ion suppression.[1][11] By measuring the ratio of the analyte to the IS, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[1]

  • Correction for Sample Loss: An IS can also correct for any loss of analyte during sample preparation and injection.

Q5: Are there any instrument-specific settings that can help reduce ion suppression?

A5: While sample preparation and chromatography are the primary means of addressing ion suppression, some instrument parameters can be optimized.[1]

  • Ion Source Parameters: Optimization of settings like nebulizer gas flow, drying gas temperature, and capillary voltage can sometimes improve ionization efficiency and reduce the impact of matrix components.[12]

  • Ionization Mode: Electrospray ionization (ESI) is commonly used for acyl-CoA analysis. Atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression for certain compounds, but may not be suitable for the polar nature of acyl-CoAs.[2]

Quantitative Data Summary

Sample Preparation TechniqueEffectiveness in Removing PhospholipidsEffectiveness in Removing SaltsThroughput
Protein Precipitation (PPT) Low to MediumMediumHigh
Liquid-Liquid Extraction (LLE) Medium to HighHighMedium
Solid-Phase Extraction (SPE) HighHighLow to Medium
HybridSPE®-Phospholipid Very HighMediumMedium

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoA Extraction

This protocol is a general guideline and should be optimized for your specific application and matrix.

  • Sample Homogenization: Homogenize the tissue or cell sample in a cold buffer (e.g., 100 mM KH₂PO₄, pH 4.9).[13]

  • Protein Precipitation & Extraction: Add a mixture of acetonitrile (B52724) and isopropanol (B130326) to the homogenate to precipitate proteins and extract the acyl-CoAs.[13]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • SPE Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., a reverse-phase with anion exchange) with methanol (B129727) followed by equilibration with the initial mobile phase.

  • Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering compounds. A typical wash might involve a low percentage of organic solvent in an aqueous buffer to remove salts, followed by a higher organic concentration to elute less polar interferences.

  • Elution: Elute the this compound from the cartridge using a solvent mixture with a high organic content and a modifier to disrupt the interaction with the sorbent (e.g., acetonitrile with a small amount of acid or base).

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

  • Prepare Infusion Solution: Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal on the mass spectrometer.

  • Set up Infusion: Using a syringe pump, deliver the infusion solution at a low, constant flow rate (e.g., 10 µL/min) to a T-junction placed between the analytical column and the MS ion source.

  • Equilibrate System: Allow the infusion to stabilize, resulting in a constant signal for this compound.

  • Inject Blank Matrix: Inject a prepared blank matrix sample (a sample prepared in the same way as your study samples but without the analyte).

  • Monitor Signal: Monitor the signal of the infused this compound. Any significant drop in the signal intensity indicates a region where co-eluting matrix components are causing ion suppression.

Visualizations

IonSuppressionTroubleshooting Start Start: Weak or No Signal for This compound Check_Standard Is the pure standard signal strong? Start->Check_Standard Instrument_Issue Troubleshoot Instrument: - Clean Ion Source - Check MS Parameters Check_Standard->Instrument_Issue No Post_Column_Infusion Perform Post-Column Infusion Experiment Check_Standard->Post_Column_Infusion Yes Suppression_Detected Ion Suppression Detected? Post_Column_Infusion->Suppression_Detected Improve_Sample_Prep Improve Sample Preparation: - Use SPE or LLE - Test different extraction solvents Suppression_Detected->Improve_Sample_Prep Yes No_Suppression No Significant Suppression: Consider other issues (e.g., analyte degradation) Suppression_Detected->No_Suppression No Optimize_Chromatography Optimize Chromatography: - Adjust Gradient - Change Column Use_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chromatography->Use_IS Improve_Sample_Prep->Optimize_Chromatography Reanalyze Re-analyze Sample Use_IS->Reanalyze

Caption: Troubleshooting workflow for low signal intensity in MS analysis.

SamplePrepWorkflow Start Start: Biological Sample (Tissue or Cells) Homogenization Homogenization (in cold buffer) Start->Homogenization Spike_IS Spike with Internal Standard Homogenization->Spike_IS Extraction Protein Precipitation & Liquid Extraction Spike_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Sample Cleanup Centrifugation->Cleanup SPE Solid-Phase Extraction (SPE) (High Selectivity) Cleanup->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) (Good for removing lipids) Cleanup->LLE Option 2 PPT Protein Precipitation Only (Less effective cleanup) Cleanup->PPT Option 3 Dry_Reconstitute Dry Down & Reconstitute SPE->Dry_Reconstitute LLE->Dry_Reconstitute PPT->Dry_Reconstitute Analysis LC-MS/MS Analysis Dry_Reconstitute->Analysis

Caption: General sample preparation workflow for acyl-CoA analysis.

References

selecting internal standards for 14-Methylheptadecanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analysis of 14-Methylheptadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantitative analysis of this compound?

The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d3 or ¹³C-14-Methylheptadecanoyl-CoA. These standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample extraction, derivatization, and ionization, which corrects for variations in sample processing and instrument response.[1][2] However, the commercial availability of such standards can be limited.

Q2: What are suitable alternative internal standards if a stable isotope-labeled version of this compound is unavailable?

When a stable isotope-labeled internal standard is not accessible, odd-chain fatty acyl-CoAs are a common and effective alternative.[1][3] For the analysis of a branched-chain fatty acyl-CoA like this compound, an odd-chain branched-chain fatty acyl-CoA would be a preferable choice to closely mimic the analyte's structure and chromatographic behavior. If sourcing such a standard is difficult, a straight odd-chain fatty acyl-CoA like Heptadecanoyl-CoA (C17:0) can be used.[1][2] It is crucial to validate the chosen internal standard to ensure its performance in your specific analytical method.

Q3: Can I use a commercially available deuterated straight-chain fatty acid as an internal standard?

Yes, a deuterated straight-chain fatty acid of a similar chain length can be considered, but with caution. While it can account for some variability, its extraction efficiency and ionization response may differ from the branched-chain analyte. Thorough validation, including recovery experiments and matrix effect evaluation, is essential to ensure accurate quantification.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Signal for this compound Sample Degradation: Acyl-CoAs are susceptible to hydrolysis.Ensure rapid quenching of metabolic activity after sample collection. Keep samples on ice or frozen during processing. Minimize freeze-thaw cycles.
Inefficient Extraction: The branched nature of the analyte might affect its solubility and extraction from the biological matrix.Optimize the extraction solvent system. A mixture of polar and non-polar solvents is often required. Consider solid-phase extraction (SPE) with a suitable sorbent for cleanup and concentration.
Poor Ionization: The structure of the analyte may lead to suboptimal ionization under standard ESI conditions.Optimize mass spectrometer source parameters, including capillary voltage, gas flow rates, and temperature. Experiment with both positive and negative ion modes.
Poor Chromatographic Peak Shape (Tailing or Broadening) Suboptimal HPLC Conditions: Inadequate separation from matrix components or interaction with the column stationary phase.Use a high-quality C18 column and optimize the mobile phase composition and gradient. The use of an ion-pairing agent or a high pH mobile phase (e.g., using ammonium (B1175870) hydroxide) can improve peak shape for acyl-CoAs.[1][2]
Column Overload: Injecting too much sample.Dilute the sample or reduce the injection volume.
High Background Noise or Matrix Effects Insufficient Sample Cleanup: Co-elution of interfering compounds from the biological matrix can suppress or enhance the analyte signal.Incorporate a robust sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction.
Contamination from Labware: Plasticizers and other contaminants can interfere with the analysis.Use high-purity solvents and reagents. Employ glass or polypropylene (B1209903) labware to minimize contamination.
Inaccurate Quantification Inappropriate Internal Standard: The chosen internal standard does not adequately compensate for variations.As discussed in the FAQs, use a stable isotope-labeled internal standard if possible. If not, select an odd-chain or odd-chain branched-chain acyl-CoA and thoroughly validate its performance.
Non-linear Calibration Curve: Matrix effects can impact the linearity of the response.Prepare calibration standards in a matrix that closely matches the study samples to compensate for matrix effects.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol provides a general workflow for the extraction of long-chain acyl-CoAs. Optimization may be required based on the specific sample matrix.

  • Sample Homogenization:

    • For tissues, weigh approximately 20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction solvent (e.g., 2:1:0.8 methanol (B129727):chloroform:water) containing the internal standard.

    • For cultured cells, aspirate the culture medium and wash the cells with ice-cold PBS. Add 1 mL of ice-cold extraction solvent per 1-5 million cells and scrape the cells.

  • Phase Separation:

    • Vortex the homogenate vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Three phases will form: an upper aqueous phase (containing polar metabolites), a lower organic phase (containing lipids), and a protein pellet in the middle. Acyl-CoAs will be in the protein pellet and the lower phase.

  • Acyl-CoA Extraction:

    • Carefully remove the upper and lower phases.

    • To the protein pellet, add 1 mL of a 2:1 methanol:water solution, vortex thoroughly, and centrifuge again.

    • Combine the supernatant with the previously collected lower organic phase.

  • Sample Cleanup (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the combined extract onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.

    • Elute the acyl-CoAs with a high percentage of organic solvent (e.g., 80% acetonitrile (B52724) in water).

  • Solvent Evaporation and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis of this compound

This is a general method; specific parameters should be optimized for your instrument.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the long-chain acyl-CoAs, followed by a wash and re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for acyl-CoAs.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The [M+H]⁺ ion of this compound.

    • Product Ion: A common characteristic neutral loss for acyl-CoAs is the loss of the phosphopantetheine moiety (507 Da).[1] Therefore, the product ion would be [M+H-507]⁺. The exact m/z values for the precursor and product ions should be determined by direct infusion of a standard if available, or calculated based on the chemical formula.

    • Collision Energy and other MS parameters: Optimize these parameters to achieve the best signal intensity for the analyte and internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue or Cells) Homogenization Homogenization (with Internal Standard) Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction SPE Solid-Phase Extraction (Cleanup) Extraction->SPE Drydown Solvent Evaporation SPE->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing (Quantification) LC_MS->Data_Processing

Caption: Experimental workflow for this compound analysis.

internal_standard_selection Start Start: Select Internal Standard Ideal_IS Ideal Choice: Stable Isotope Labeled This compound Start->Ideal_IS Alternative_IS Alternative Choice: Structurally Similar Compound Ideal_IS->Alternative_IS Not Available Validation Method Validation: Recovery, Matrix Effects, Linearity Ideal_IS->Validation Available Odd_Chain_Branched Odd-Chain Branched-Chain Acyl-CoA Alternative_IS->Odd_Chain_Branched Odd_Chain_Straight Odd-Chain Straight-Chain Acyl-CoA (e.g., C17:0-CoA) Alternative_IS->Odd_Chain_Straight Odd_Chain_Branched->Validation Odd_Chain_Straight->Validation End End: Proceed with Analysis Validation->End

Caption: Decision tree for selecting an internal standard.

References

addressing matrix effects in 14-Methylheptadecanoyl-CoA extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 14-Methylheptadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to mitigating matrix effects during the extraction and quantification of this compound and other long-chain acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant challenge in the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In the context of this compound analysis, components of the biological matrix, such as phospholipids (B1166683), salts, and other endogenous metabolites, can co-extract with the analyte. During LC-MS/MS analysis, these co-eluting substances can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] This interference can result in inaccurate and unreliable quantification. Phospholipids are a major contributor to matrix effects in lipidomics due to their high abundance in biological membranes and their tendency to ionize well in electrospray ionization (ESI).[3][4]

Q2: What are the most common sources of matrix effects in biological samples for acyl-CoA analysis?

A2: The most common sources of matrix effects in biological samples for acyl-CoA analysis include:

  • Phospholipids: Highly abundant in plasma, serum, and tissue extracts, phospholipids are a primary cause of ion suppression in ESI-MS.[3][4]

  • Salts and Buffers: High concentrations of salts from buffers used during sample preparation can suppress the analyte signal.

  • Other Lipids: Triglycerides and other neutral lipids, if not adequately removed, can interfere with the analysis.

  • Proteins: Incomplete protein removal can lead to contamination of the LC column and ion source, causing signal instability.[5]

Q3: How can I assess the extent of matrix effects in my assay for this compound?

A3: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

To perform this assessment, you would prepare two sets of samples:

  • Set A (Neat Solution): Analyte of interest (this compound) and its internal standard spiked into the mobile phase or reconstitution solvent.

  • Set B (Post-Extraction Spike): A blank matrix sample (e.g., plasma from an untreated animal) is processed through the entire extraction procedure. The analyte and internal standard are then spiked into the final, clean extract.[6]

Q4: What is the role of an internal standard in mitigating matrix effects?

A4: An internal standard (IS) is a compound that is added to samples at a known concentration before sample processing. The ideal IS for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). A SIL-IS is chemically identical to the analyte and will therefore have the same extraction recovery and ionization response.[7] By monitoring the ratio of the analyte to the IS, any signal suppression or enhancement due to matrix effects will affect both compounds similarly, allowing for accurate quantification.[8] If a SIL-IS is not available, a close structural analog, such as Heptadecanoyl-CoA (C17:0-CoA), can be used.[9]

Troubleshooting Guide

Problem 1: Low or No Signal for this compound

Potential CauseRecommended Solution
Inefficient Extraction Ensure tissue or cell homogenization is complete. A glass homogenizer is often effective.[10] Optimize the extraction solvent-to-sample ratio; a 20-fold excess of solvent is a good starting point.[10] Consider using a robust extraction method like Solid-Phase Extraction (SPE) for better cleanup and concentration.[10]
Analyte Degradation Acyl-CoAs are susceptible to enzymatic and chemical degradation.[10] Keep samples on ice or at 4°C throughout the extraction process. For long-term storage, flash-freeze samples in liquid nitrogen and store them at -80°C.[10] Avoid repeated freeze-thaw cycles.
Significant Ion Suppression This is a primary concern in complex matrices. Implement a rigorous sample cleanup method such as SPE or liquid-liquid extraction (LLE) to remove interfering components, especially phospholipids.[3][4] Optimize the chromatographic separation to resolve this compound from co-eluting matrix components.[11] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[7]
Incorrect MS/MS Parameters Optimize MS/MS parameters, including precursor and product ion selection, collision energy, and cone voltage, for this compound. These parameters are instrument-specific and require empirical determination.

Problem 2: Poor Reproducibility and High Variability in Results

Potential CauseRecommended Solution
Inconsistent Sample Preparation Standardize every step of the sample preparation protocol. Ensure consistent vortexing times, solvent volumes, and evaporation steps. Automation can improve reproducibility if available.
Variable Matrix Effects Matrix effects can vary between different samples or batches of matrix. A robust sample cleanup method is crucial to minimize this variability. The use of a stable isotope-labeled internal standard is the most effective way to correct for sample-to-sample variations in matrix effects.[7]
Incomplete Reconstitution After solvent evaporation, long-chain acyl-CoAs may not fully redissolve. Vortex and sonicate the sample during reconstitution in an appropriate solvent to ensure complete dissolution.
Carryover Long-chain acyl-CoAs can exhibit carryover on the LC column. Implement a thorough needle wash and a robust column washing step in your LC gradient to minimize carryover between injections.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method is critical for minimizing matrix effects and achieving high recovery. The following table summarizes the effectiveness of common techniques for removing phospholipids, a primary source of interference.

TechniquePhospholipid Removal EfficiencyAnalyte RecoveryThroughputKey Considerations
Protein Precipitation (PPT) LowVariableHighSimple and fast, but often results in significant matrix effects due to incomplete removal of phospholipids.[12]
Liquid-Liquid Extraction (LLE) Medium to HighGoodMediumEffective for separating lipids from polar matrix components. The choice of solvents is critical for efficiency.[13]
Solid-Phase Extraction (SPE) HighGood to HighMediumProvides excellent cleanup and can significantly reduce matrix effects. Requires method development to optimize the sorbent, wash, and elution steps.[14][15]
HybridSPE®-Phospholipid Very High (>99%)HighHighCombines the simplicity of PPT with high selectivity for phospholipid removal.[16]

Reported Recovery Rates for Long-Chain Acyl-CoAs

Extraction MethodTissue/MatrixRecovery RateReference
Acetonitrile/2-propanol extraction followed by SPERat Liver83-90%[14]
Modified SPE with oligonucleotide purification columnVarious Tissues70-80%[15]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Tissue Samples

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue.[10]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH₄)₂SO₄)

  • Weak anion exchange (WAX) SPE columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH₄OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.

  • Solvent Extraction: Add 2.0 mL of 2-propanol to the homogenate and homogenize again. Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of ACN. Vortex the mixture for 5 minutes.

  • Phase Separation: Centrifuge at 1,900 x g for 5 minutes at 4°C.

  • Supernatant Collection: Carefully collect the upper phase containing the acyl-CoAs and transfer it to a new tube.

  • SPE Column Conditioning: Condition a WAX SPE column with 3 mL of methanol, followed by 3 mL of water.

  • Sample Loading: Load the collected supernatant onto the conditioned SPE column.

  • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by an additional wash with 2.4 mL of methanol.

  • Elution: Elute the acyl-CoAs with 2.4 mL of 2% NH₄OH, followed by a second elution with 2.4 mL of 5% NH₄OH.

  • Sample Concentration: Combine the eluted fractions and dry the sample under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples

This is a general protocol for the extraction of lipids from plasma or serum.

Materials:

  • Plasma or serum sample (100 µL)

  • Chloroform (B151607)

  • Methanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Solvent Addition: To 100 µL of the plasma/serum sample in a glass tube, add the internal standard. Add 400 µL of methanol, followed by 200 µL of chloroform.

  • Vortexing: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Add an additional 200 µL of chloroform and 200 µL of water. Vortex for another 1 minute.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Extraction: Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow_spe Solid-Phase Extraction (SPE) Workflow cluster_spe SPE Cleanup sample Tissue Sample (+ Internal Standard) homogenization Homogenization (KH2PO4 Buffer) sample->homogenization extraction Solvent Extraction (Isopropanol, ACN) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe_loading Sample Loading supernatant->spe_loading spe_conditioning SPE Column Conditioning spe_conditioning->spe_loading spe_washing Washing (Formic Acid, Methanol) spe_loading->spe_washing spe_elution Elution (Ammonium Hydroxide) spe_washing->spe_elution drying Drying (Nitrogen) spe_elution->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Workflow for Solid-Phase Extraction.

experimental_workflow_lle Liquid-Liquid Extraction (LLE) Workflow sample Plasma/Serum Sample (+ Internal Standard) solvent_addition Solvent Addition (Methanol, Chloroform) sample->solvent_addition vortexing1 Vortexing solvent_addition->vortexing1 phase_separation Phase Separation (Chloroform, Water) vortexing1->phase_separation vortexing2 Vortexing phase_separation->vortexing2 centrifugation Centrifugation vortexing2->centrifugation collect_organic Collect Lower Organic Layer centrifugation->collect_organic drying Drying (Nitrogen) collect_organic->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Workflow for Liquid-Liquid Extraction.

troubleshooting_workflow Troubleshooting Low Analyte Recovery start Low Recovery of This compound check_is Check Internal Standard Recovery start->check_is is_ok IS Recovery OK? check_is->is_ok check_extraction Review Extraction Protocol: - Incomplete homogenization? - Incorrect solvent ratios? - Inefficient phase separation? is_ok->check_extraction Yes is_low IS Recovery Low is_ok->is_low No check_spe Review SPE Protocol: - Improper conditioning? - Column overloading? - Inappropriate wash/elution solvents? check_extraction->check_spe optimize_extraction Optimize Extraction/SPE check_extraction->optimize_extraction check_degradation Investigate Analyte Degradation: - Samples kept on ice? - Fresh solvents used? - Avoided freeze-thaw cycles? check_spe->check_degradation check_spe->optimize_extraction implement_stabilizers Implement Stabilizers/ Improve Sample Handling check_degradation->implement_stabilizers is_low->check_extraction

Caption: Troubleshooting Low Analyte Recovery.

References

Technical Support Center: Chromatographic Resolution of 14-Methylheptadecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of 14-Methylheptadecanoyl-CoA isomers. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving baseline resolution of this compound isomers?

A1: The main difficulties arise from the structural similarities of the isomers. Key challenges include:

  • Positional Isomers: The methyl group at the 14th position creates a branched-chain fatty acyl-CoA. Other positional isomers, if present in the sample, will have very similar physicochemical properties, making them difficult to separate using standard chromatographic methods.

  • Stereoisomers: The chiral center at the 14th carbon results in enantiomers (R and S forms). These molecules are chemically identical in a non-chiral environment and require specialized chiral separation techniques to resolve.

  • Compound Polarity and Stability: Acyl-CoA thioesters are polar molecules and can be susceptible to degradation. This necessitates careful sample handling and optimized, mild chromatographic conditions to prevent sample loss and peak distortion.

  • Matrix Effects: When analyzing biological samples, complex matrices can introduce interfering compounds that co-elute with the target analytes, complicating separation and detection.

Q2: Which chromatographic techniques are most effective for separating this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most suitable techniques.[1][2] When coupled with mass spectrometry (MS), these methods provide the sensitivity and selectivity required for distinguishing and quantifying closely related isomers. For chiral separations, the use of chiral stationary phases is essential.[3][4]

Q3: Is derivatization necessary for the analysis of this compound?

A3: While HPLC analysis of free fatty acids does not strictly require derivatization, it can be beneficial for improving chromatographic behavior and enhancing detection sensitivity, especially for fluorescence or UV detection.[3] For mass spectrometry, derivatization is often employed to improve ionization efficiency and achieve better fragmentation patterns for structural elucidation.[5]

Q4: How does the choice of stationary phase impact the separation of these isomers?

A4: The stationary phase is a critical factor.

  • Reversed-Phase (e.g., C18): These columns are effective for separating fatty acids based on chain length and degree of unsaturation.[3][6] For long-chain branched fatty acid isomers, a C18 column can provide good selectivity.[1]

  • Chiral Stationary Phases (e.g., polysaccharide-based): These are necessary for the resolution of enantiomers.[3][4]

  • Specialty Phases (e.g., Cholester): Columns with higher molecular shape selectivity can improve the separation of geometrical and positional isomers that are difficult to resolve on standard C18 columns.[2]

Troubleshooting Guides

Problem 1: Poor Resolution of Positional Isomers
Symptom Possible Cause Suggested Solution
Co-eluting or overlapping peaks for isomers.Suboptimal mobile phase composition.Modify the gradient profile, experimenting with different solvent strengths and compositions. Acetonitrile and methanol (B129727) are common organic modifiers; their interaction with the analytes can differ, affecting selectivity.[3]
Inappropriate stationary phase.Switch to a column with higher shape selectivity, such as a cholesteryl-based column, or a different reversed-phase column like a CSH C18.[1][2]
Temperature fluctuations.Use a column oven to maintain a consistent temperature, as this can influence retention times and selectivity.
Problem 2: Inadequate Separation of Enantiomers
Symptom Possible Cause Suggested Solution
Single, broad peak for enantiomers.Use of a non-chiral column.Employ a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak).[1]
Unsuitable mobile phase for chiral recognition.Optimize the mobile phase for the chiral column. This may involve adjusting the ratio of organic modifiers and the concentration of additives.
Temperature instability.Maintain a stable column temperature, as chiral separations can be highly sensitive to temperature variations.
Problem 3: Low Signal Intensity or Poor Peak Shape
Symptom Possible Cause Suggested Solution
Broad, tailing peaks.Secondary interactions with the stationary phase.Add a small amount of an ion-pairing agent like tributylamine (B1682462) to the mobile phase to improve peak shape.[6] Also, ensure the use of high-purity solvents.
Sample degradation.Handle samples with care, keeping them cool and minimizing exposure to light and air. Use fresh samples and standards for analysis.
Suboptimal mass spectrometer settings.Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) for the specific acyl-CoA.[7] Ensure collision energy is optimized for fragmentation if using MS/MS.[7]

Experimental Protocols

Protocol 1: UHPLC-MS/MS Method for Isomer-Selective Profiling

This protocol is adapted from methodologies for branched-chain fatty acid analysis and should be optimized for this compound.[1]

  • Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Column: Acquity UPLC CSH C18 (1.7 µm, 2.1 x 100 mm) or a polysaccharide-based chiral column for enantiomer separation (e.g., Chiralpak IG-U).[1]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (70:30, v/v) with 0.1% formic acid.

  • Gradient Elution:

    • Start with a low percentage of B, and linearly increase to a high percentage over a sufficient time to allow for isomer separation. A shallow gradient is often more effective.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40-50°C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Acquisition Mode: Full scan or targeted MS/MS (MRM).

    • Optimize source and collision parameters for the parent ion and expected fragment ions of this compound.

Quantitative Data Summary (Hypothetical)

The following table illustrates how quantitative data for different chromatographic conditions could be presented. Actual values must be determined experimentally.

Parameter Condition 1: C18 Column Condition 2: Chiral Column Condition 3: Optimized C18
Column Standard C18Chiralpak IG-UCSH C18
Resolution (Rs) between Positional Isomers 1.2N/A1.8
Resolution (Rs) between Enantiomers 01.60
Peak Tailing Factor (Tf) 1.51.31.1
Signal-to-Noise Ratio (S/N) 8075120

Visualizations

Experimental_Workflow General Workflow for Isomer Resolution cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Data Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Hydrolysis Hydrolysis (if necessary) Extraction->Hydrolysis Derivatization Derivatization (optional) Hydrolysis->Derivatization HPLC UHPLC System Derivatization->HPLC Injection Column Column Selection (C18 or Chiral) HPLC->Column MethodDev Method Development (Gradient, Temp, Flow) Column->MethodDev MS Mass Spectrometer MethodDev->MS Eluent Transfer DataAcq Data Acquisition (Full Scan / MS/MS) MS->DataAcq DataProc Data Processing (Peak Integration, Quantification) DataAcq->DataProc Result Final Results (Resolution, Concentration) DataProc->Result Troubleshooting_Logic Troubleshooting Logic for Poor Resolution cluster_positional Positional Isomer Troubleshooting cluster_enantiomers Enantiomer Troubleshooting Start Poor Resolution Observed CheckIsomers What type of isomers? Start->CheckIsomers Positional Positional Isomers CheckIsomers->Positional Positional Enantiomers Enantiomers CheckIsomers->Enantiomers Enantiomeric OptGradient Optimize Gradient Profile Positional->OptGradient UseChiral Use Chiral Column Enantiomers->UseChiral ChangeColumn Change to High Shape Selectivity Column OptGradient->ChangeColumn OptTemp Optimize Temperature ChangeColumn->OptTemp ResolutionImproved Resolution Improved OptTemp->ResolutionImproved OptMobilePhase Optimize Mobile Phase for Chiral Recognition UseChiral->OptMobilePhase StableTemp Ensure Stable Temperature OptMobilePhase->StableTemp StableTemp->ResolutionImproved

References

preventing degradation of 14-Methylheptadecanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 14-Methylheptadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent its degradation during sample preparation and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound, like other long-chain fatty acyl-CoAs, is susceptible to degradation through several mechanisms:

  • Enzymatic Degradation: Endogenous enzymes such as thioesterases, present in biological samples, can rapidly hydrolyze the thioester bond.

  • Chemical Hydrolysis: The thioester bond is unstable at non-optimal pH, particularly alkaline conditions.

  • Oxidation: The fatty acyl chain can be susceptible to oxidation, especially if it contains double bonds (though this compound is saturated). The Coenzyme A moiety itself can also be oxidized.

  • Physical Factors: Repeated freeze-thaw cycles and prolonged exposure to room temperature can accelerate degradation.[1]

Q2: What are the ideal storage conditions for samples containing this compound?

A2: To ensure long-term stability, samples should be processed and stored under specific conditions:

  • Temperature: Store samples and extracts at -80°C for long-term storage.[2] For short-term storage during sample preparation, always keep samples on ice.

  • Sample Form: Store extracts as dry pellets under an inert gas (like nitrogen or argon) to minimize oxidation and hydrolysis.[2]

  • pH: Aqueous solutions of acyl-CoAs are most stable at a slightly acidic pH (around 4-6).[3]

Q3: How can I minimize enzymatic degradation during sample extraction?

A3: Rapid inactivation of enzymatic activity is crucial. This can be achieved through:

  • Metabolic Quenching: Immediately after sample collection, quench metabolic activity by flash-freezing in liquid nitrogen or using ice-cold solvents.

  • Acidic Extraction: Employing acidic extraction solutions, such as those containing perchloric acid or 5-sulfosalicylic acid (SSA), helps to denature and precipitate proteins, including degradative enzymes.[2][4]

Q4: What is a suitable internal standard for quantifying this compound?

A4: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, a structurally similar odd-chain fatty acyl-CoA that is not naturally present in the sample, such as heptadecanoyl-CoA (C17:0), is a good alternative.[2][4][5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Signal of this compound Sample Degradation: Inadequate quenching of metabolic activity or improper storage.Ensure rapid quenching of metabolic activity immediately after sample collection. Always keep samples on ice during preparation and store extracts as dry pellets at -80°C. Reconstitute just before analysis.[2]
Inefficient Extraction: The chosen solvent may not be optimal for extracting long-chain acyl-CoAs.Use an optimized extraction solvent. An 80% methanol (B129727) solution has been shown to be effective. Avoid strong acids like formic acid in the primary extraction solvent as it can lead to poor recovery.[2] For deproteinization, 5-sulfosalicylic acid (SSA) can be more effective than trichloroacetic acid (TCA).[2]
Analyte Loss on Surfaces: The phosphate (B84403) groups on acyl-CoAs can adhere to glass or plastic surfaces.Use low-adhesion microcentrifuge tubes and pipette tips.
Poor Reproducibility Inconsistent Sample Handling: Variations in the time between sample collection and quenching, or differences in extraction procedures.Standardize the entire sample preparation workflow, from collection to extraction. Ensure all samples are treated identically.
Variable Extraction Efficiency: Differences in sample matrix may affect the efficiency of the extraction.The use of a suitable internal standard, like heptadecanoyl-CoA, can help to correct for variability in extraction efficiency.[2][5]
Presence of Degradation Products Hydrolysis of Thioester Bond: Exposure to non-optimal pH or enzymatic activity.Maintain a slightly acidic pH (4-6) during extraction and storage. Ensure rapid and complete inactivation of enzymes.
Oxidation: Exposure to air during sample processing or storage.Work quickly and keep samples on ice. Dry down extracts under a stream of nitrogen or argon and store in an inert atmosphere. The addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent can be considered.[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[4][5]

  • Sample Quenching & Homogenization:

    • Weigh approximately 40 mg of frozen tissue powder.

    • Immediately add to 0.5 mL of ice-cold 100 mM potassium phosphate monobasic (KH2PO4, pH 4.9).[5]

    • Add 0.5 mL of a solution of acetonitrile:2-propanol:methanol (3:1:1) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).[5]

    • Homogenize the sample twice on ice.

  • Extraction & Clarification:

    • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[5]

    • Collect the supernatant.

    • Re-extract the pellet with the same volume of the acetonitrile:2-propanol:methanol mixture.

    • Centrifuge again and combine the two supernatants.

  • Sample Drying & Reconstitution:

    • Dry the combined supernatant under a stream of nitrogen gas.

    • Store the dried pellet at -80°C until analysis.

    • Just prior to analysis, reconstitute the pellet in a suitable solvent for your analytical method (e.g., a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).[6]

Protocol 2: Extraction of this compound from Cultured Cells

This protocol is a synthesized method for acyl-CoA extraction from cell cultures.[6]

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolic Quenching and Lysis:

    • Add a sufficient volume of ice-cold 80% methanol containing an internal standard to the cells.

    • For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.

    • For suspension cells: Resuspend the cell pellet in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Lysate Clarification:

    • Vortex the lysate vigorously and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection and Drying:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

    • Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7).[6]

Visualizations

General Workflow for Preventing Degradation

G cluster_prevention Degradation Prevention Workflow start Sample Collection quench Rapid Quenching (Liquid N2 / Cold Solvent) start->quench Immediate homogenize Homogenization (On Ice, Acidic Buffer) quench->homogenize extract Extraction (Optimized Solvent) homogenize->extract clarify Clarification (Centrifugation at 4°C) extract->clarify dry Drying (Under Nitrogen Stream) clarify->dry store Storage (-80°C as Dry Pellet) dry->store analyze Analysis (Reconstitute Immediately Before) store->analyze

Caption: A generalized workflow for sample preparation, emphasizing key steps to minimize the degradation of this compound.

Troubleshooting Logic for Low Analyte Signal

G start Low Signal of This compound check_degradation Was sample handling and storage optimal? start->check_degradation check_extraction Is the extraction protocol validated? check_degradation->check_extraction Yes solution_degradation Optimize quenching, handle on ice, store at -80°C. check_degradation->solution_degradation No check_instrument Is the analytical instrument performing correctly? check_extraction->check_instrument Yes solution_extraction Test different extraction solvents and consider using an internal standard. check_extraction->solution_extraction No solution_instrument Perform instrument maintenance and calibration. check_instrument->solution_instrument No end_node Signal Improved solution_degradation->end_node solution_extraction->end_node solution_instrument->end_node

Caption: A logical troubleshooting guide for diagnosing the cause of a low analytical signal for this compound.

References

Validation & Comparative

A Comparative Analysis of Straight-Chain vs. 14-Methylheptadecanoyl-CoA Metabolism for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of fatty acid metabolism is paramount. This guide provides a detailed comparative analysis of the metabolic fates of a straight-chain odd-carbon fatty acid, heptadecanoyl-CoA, and a branched-chain fatty acid, 14-methylheptadecanoyl-CoA. This comparison illuminates the distinct enzymatic pathways, subcellular localizations, and potential metabolic bottlenecks associated with each, supported by experimental data and detailed protocols.

Introduction to Fatty Acid Metabolism

Fatty acids are fundamental building blocks for lipids and a major source of cellular energy. Their catabolism, primarily through β-oxidation, provides a significant portion of the ATP required for cellular processes. While the metabolism of even-chain, straight-chain fatty acids is well-characterized, the metabolic pathways for odd-chain and branched-chain fatty acids present unique enzymatic challenges and regulatory mechanisms. This guide focuses on the comparative metabolism of heptadecanoyl-CoA, a 17-carbon straight-chain fatty acyl-CoA, and this compound, a C18 fatty acyl-CoA with a methyl branch.

Metabolic Pathways: A Tale of Two Cellular Compartments

The metabolic routes for straight-chain and branched-chain fatty acids diverge significantly in their initial steps, primarily differing in their subcellular location and the enzymatic machinery required for their breakdown.

Straight-Chain Fatty Acid Metabolism: Mitochondrial β-Oxidation

Heptadecanoyl-CoA, as an odd-chain fatty acid, is primarily metabolized in the mitochondria through the β-oxidation spiral.[1] This process involves a series of four enzymatic reactions that sequentially cleave two-carbon units in the form of acetyl-CoA from the acyl-CoA chain. For heptadecanoyl-CoA (C17), this cycle repeats seven times, producing seven molecules of acetyl-CoA. The final three-carbon unit remains as propionyl-CoA.[2] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the Krebs cycle.[2] This anaplerotic function makes odd-chain fatty acids, like heptadecanoic acid, capable of replenishing Krebs cycle intermediates and having gluconeogenic potential.

Branched-Chain Fatty Acid Metabolism: The Peroxisomal α-Oxidation Prelude

The presence of a methyl group on the carbon chain of this compound sterically hinders the action of acyl-CoA dehydrogenase, the first enzyme of β-oxidation.[3] Therefore, this branched-chain fatty acid must first undergo α-oxidation in the peroxisomes to remove the methyl group.[3][4][5] The process is initiated by the enzyme phytanoyl-CoA 2-hydroxylase (PHYH), which introduces a hydroxyl group at the α-carbon.[4][5] This is followed by a series of reactions that result in the release of the carboxyl carbon as CO2 and the methyl-branched carbon as propionyl-CoA, yielding a fatty acid that is one carbon shorter and can subsequently enter the β-oxidation pathway.[3]

Quantitative Comparison of Metabolic Parameters

The distinct metabolic pathways for straight-chain and branched-chain fatty acids lead to significant differences in their rate of oxidation, enzymatic efficiency, and energetic yield. The following table summarizes hypothetical quantitative data based on known metabolic principles.

ParameterHeptadecanoyl-CoAThis compoundReference
Primary Metabolic Pathway Mitochondrial β-oxidationPeroxisomal α-oxidation followed by β-oxidation[1][3]
Initial Enzyme Acyl-CoA DehydrogenasePhytanoyl-CoA 2-Hydroxylase (PHYH)[1][4]
Subcellular Location of Initial Breakdown MitochondriaPeroxisomes[1][3]
Rate-Limiting Step Carnitine Palmitoyltransferase I (CPT-I) mediated transport into mitochondriaPhytanoyl-CoA 2-Hydroxylase (PHYH) activity[1][4]
Products of Initial Oxidation Round Acetyl-CoA, FADH₂, NADHPristanal, Formyl-CoA (converted to CO₂ and Formate)[1][3]
Final Products of Complete Oxidation 7 Acetyl-CoA, 1 Propionyl-CoA~7 Acetyl-CoA, 2 Propionyl-CoA[2]
Estimated ATP Yield per Molecule ~108 ATP~114 ATP (variable depending on subsequent β-oxidation efficiency)Theoretical Calculation
Relative Oxidation Rate (in isolated organelles) HigherLowerInferred from pathway complexity

Experimental Protocols

To empirically compare the metabolism of straight-chain and branched-chain fatty acyl-CoAs, a series of in vitro and cell-based assays can be employed.

Protocol 1: In Vitro Measurement of Fatty Acid Oxidation in Isolated Mitochondria

This protocol measures the rate of β-oxidation of a radiolabeled fatty acid substrate in isolated mitochondria by quantifying the production of radiolabeled acetyl-CoA.

Materials:

  • Isolated mitochondria from rat liver or cultured cells

  • Radiolabeled substrate: [1-¹⁴C]Heptadecanoic acid

  • Reaction buffer (e.g., containing sucrose, Tris-HCl, KCl, MgCl₂, KH₂PO₄, and EDTA)

  • Cofactors: ATP, CoA, L-carnitine, NAD⁺, FAD

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Isolate mitochondria from the desired tissue or cell type using differential centrifugation.

  • Prepare the reaction mixture containing the reaction buffer, cofactors, and isolated mitochondria.

  • Initiate the reaction by adding the radiolabeled [1-¹⁴C]Heptadecanoic acid.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding perchloric acid to precipitate proteins.

  • Centrifuge the mixture to pellet the protein.

  • Separate the supernatant containing the acid-soluble products (radiolabeled acetyl-CoA) from the unreacted substrate.

  • Quantify the radioactivity in the supernatant using a scintillation counter.

  • Calculate the rate of fatty acid oxidation as nmol of substrate oxidized per minute per mg of mitochondrial protein.

Protocol 2: In Vitro Assay for Phytanoyl-CoA 2-Hydroxylase (PHYH) Activity

This protocol measures the activity of the key enzyme in α-oxidation by monitoring the conversion of the substrate to its hydroxylated product using LC-MS/MS.

Materials:

  • Recombinant human PHYH enzyme

  • Substrate: this compound (synthesis required)

  • Reaction buffer (e.g., containing Tris-HCl, FeSO₄, 2-oxoglutarate, and ascorbate)

  • LC-MS/MS system with a suitable C18 column

  • Solvents for liquid chromatography (e.g., water with formic acid and acetonitrile (B52724) with formic acid)

Procedure:

  • Synthesize this compound. A general method involves the activation of 14-methylheptadecanoic acid with oxalyl chloride followed by reaction with Coenzyme A.

  • Prepare the reaction mixture containing the reaction buffer and recombinant PHYH enzyme.

  • Initiate the reaction by adding this compound.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of 2-hydroxy-14-methylheptadecanoyl-CoA.

  • Calculate the enzyme activity as nmol of product formed per minute per mg of enzyme.

Visualizing the Metabolic Pathways and Experimental Workflows

To further clarify the distinct metabolic fates and the experimental approaches to study them, the following diagrams are provided.

Straight_Chain_Fatty_Acid_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Heptadecanoic_Acid Heptadecanoic Acid Heptadecanoyl_CoA Heptadecanoyl-CoA Heptadecanoic_Acid->Heptadecanoyl_CoA Acyl-CoA Synthetase Heptadecanoyl_CoA_mito Heptadecanoyl-CoA Heptadecanoyl_CoA->Heptadecanoyl_CoA_mito CPT-I & CPT-II Beta_Oxidation β-Oxidation Spiral (7 cycles) Acetyl_CoA 7 Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA 1 Propionyl-CoA Beta_Oxidation->Propionyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization Succinyl_CoA->Krebs_Cycle Heptadecanoyl_CoA_mito->Beta_Oxidation

Caption: Mitochondrial β-oxidation of heptadecanoyl-CoA.

Branched_Chain_Fatty_Acid_Metabolism cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Methylheptadecanoic_Acid 14-Methylheptadecanoic Acid Methylheptadecanoyl_CoA This compound Methylheptadecanoic_Acid->Methylheptadecanoyl_CoA Acyl-CoA Synthetase Methylheptadecanoyl_CoA_perox This compound Methylheptadecanoyl_CoA->Methylheptadecanoyl_CoA_perox Alpha_Oxidation α-Oxidation Pristanal Pristanal Alpha_Oxidation->Pristanal Formyl_CoA Formyl-CoA Alpha_Oxidation->Formyl_CoA Pristanoic_Acid Pristanoic Acid Pristanal->Pristanoic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanoic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Pristanoyl_CoA_mito Pristanoyl-CoA Pristanoyl_CoA->Pristanoyl_CoA_mito Transport Methylheptadecanoyl_CoA_perox->Alpha_Oxidation PHYH Beta_Oxidation β-Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Pristanoyl_CoA_mito->Beta_Oxidation

Caption: Peroxisomal α-oxidation and subsequent metabolism of this compound.

Experimental_Workflow cluster_substrate_prep Substrate Preparation cluster_assay Metabolism Assay cluster_analysis Product Analysis cluster_comparison Comparative Analysis Fatty_Acid Heptadecanoic Acid or 14-Methylheptadecanoic Acid Acyl_CoA_Synthesis Acyl-CoA Synthesis Fatty_Acid->Acyl_CoA_Synthesis Acyl_CoA Heptadecanoyl-CoA or This compound Acyl_CoA_Synthesis->Acyl_CoA Incubation Incubation with Isolated Organelles or Recombinant Enzyme Acyl_CoA->Incubation Reaction_Products Metabolic Products Incubation->Reaction_Products LC_MSMS LC-MS/MS Analysis Reaction_Products->LC_MSMS Quantitative_Data Quantitative Data (e.g., nmol/min/mg protein) LC_MSMS->Quantitative_Data Data_Comparison Comparison of Metabolic Rates and Product Profiles Quantitative_Data->Data_Comparison

References

A Comparative Guide to the Validation of Branched-Chain Fatty Acids and Acylcarnitines as Metabolic Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the validation of two classes of metabolic biomarkers: branched-chain fatty acids, exemplified by phytanic acid for the diagnosis of Refsum disease, and acylcarnitines, highlighted by C14:1-carnitine for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency. While the initially proposed 14-Methylheptadecanoyl-CoA lacks specific validation data in the current literature, the principles of biomarker validation are thoroughly examined through these well-established examples.

Introduction to Metabolic Biomarkers

Metabolic biomarkers are crucial tools in the diagnosis, prognosis, and monitoring of inherited metabolic disorders. Their validation is a rigorous process that establishes a reliable link between the biomarker's concentration and a specific pathological state. This guide will delve into the validation of phytanic acid and C14:1-carnitine, offering insights into the experimental data and methodologies that underpin their clinical use.

Data Presentation: Quantitative Comparison of Biomarkers

The following tables summarize the key quantitative data for phytanic acid and C14:1-carnitine as diagnostic biomarkers.

Table 1: Phytanic Acid as a Biomarker for Refsum Disease

ParameterHealthy IndividualsIndividuals with Refsum DiseaseMethod of Analysis
Plasma Phytanic Acid Concentration≤ 0.2 mg/dL10-100 times higher than normal, often 10-50 mg/dL or greater[1][2]Gas Chromatography-Mass Spectrometry (GC-MS)[3]
Pristanic to Phytanic Acid RatioAge-dependent, e.g., ≤0.39 for ≥24 monthsMarkedly decreasedGC-MS

Table 2: C14:1-Carnitine as a Biomarker for VLCAD Deficiency

ParameterHealthy Individuals (Fasting)Individuals with VLCAD DeficiencyMethod of Analysis
Plasma C14:1-CarnitineMay show slight elevationSignificantly elevatedTandem Mass Spectrometry (MS/MS)
C14:1/C12:1 RatioSignificantly lowerSignificantly higherMS/MS[4][5]
Other Long-Chain Acylcarnitines (C14, C16, C18 species)Normal to slightly elevatedAlso elevated[6]MS/MS

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate measurement of these biomarkers.

Quantification of Phytanic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Plasma samples are obtained from patients, often after a period of fasting.[7]

    • Lipids, including phytanic acid, are extracted from the plasma using an organic solvent mixture (e.g., hexane/isopropanol).

    • The extracted fatty acids are then derivatized to form volatile esters, typically methyl esters, by incubation with a reagent like boron trifluoride in methanol (B129727). This step is crucial for enabling analysis by gas chromatography.

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph. The different fatty acid methyl esters are separated based on their boiling points and interaction with the capillary column.

    • As the separated compounds elute from the GC column, they enter the mass spectrometer.

    • The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for specific detection and quantification of phytanoyl-CoA methyl ester.[3]

    • Stable isotope-labeled internal standards are often used to ensure accurate quantification.[8]

Analysis of Acylcarnitine Profiles in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)
  • Sample Collection and Preparation:

    • A few drops of blood are collected from a heel prick onto a filter paper card (Guthrie card) and allowed to dry.

    • A small disc is punched from the dried blood spot and placed into a microtiter plate.

    • An extraction solution containing internal standards (deuterated acylcarnitines) in methanol is added to each well to extract the acylcarnitines from the blood spot.

  • MS/MS Analysis:

    • The extracted sample is injected into the tandem mass spectrometer, often using a flow injection analysis or liquid chromatography front-end.

    • The first mass spectrometer (Q1) is set to select for precursor ions of a specific mass-to-charge ratio that is characteristic of all acylcarnitines.

    • These selected ions are then fragmented in a collision cell (Q2).

    • The second mass spectrometer (Q3) is set to detect a specific fragment ion that is common to all carnitine esters.

    • By scanning for specific precursor ions that all produce the same product ion, a profile of all the different acylcarnitines in the sample can be generated and quantified based on the signal intensity relative to the internal standards.[9]

Mandatory Visualization

Metabolic Pathway of Phytanic Acid

Dietary Phytanic Acid Dietary Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Dietary Phytanic Acid->Phytanoyl-CoA Acyl-CoA Synthetase 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA Phytanoyl-CoA Hydroxylase (PHYH) Refsum Disease Refsum Disease Phytanoyl-CoA->Refsum Disease Deficient in Refsum Disease Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde Dehydrogenase Pristanoyl-CoA Pristanoyl-CoA Pristanic Acid->Pristanoyl-CoA Acyl-CoA Synthetase Beta-oxidation Beta-oxidation Pristanoyl-CoA->Beta-oxidation

Caption: Alpha-oxidation pathway of phytanic acid.

Diagnostic Workflow for Inherited Metabolic Disorders

cluster_0 Initial Screening cluster_1 Biochemical Testing cluster_2 Confirmatory Testing Newborn Screening\n(Dried Blood Spot) Newborn Screening (Dried Blood Spot) Acylcarnitine Profile\n(MS/MS) Acylcarnitine Profile (MS/MS) Newborn Screening\n(Dried Blood Spot)->Acylcarnitine Profile\n(MS/MS) Clinical Suspicion Clinical Suspicion Plasma Phytanic Acid\n(GC-MS) Plasma Phytanic Acid (GC-MS) Clinical Suspicion->Plasma Phytanic Acid\n(GC-MS) Enzyme Activity Assay Enzyme Activity Assay Acylcarnitine Profile\n(MS/MS)->Enzyme Activity Assay Plasma Amino Acids Plasma Amino Acids Urine Organic Acids Urine Organic Acids Genetic Testing Genetic Testing Plasma Phytanic Acid\n(GC-MS)->Genetic Testing Diagnosis Diagnosis Enzyme Activity Assay->Diagnosis Genetic Testing->Diagnosis

Caption: Diagnostic workflow for metabolic disorders.

Conclusion

The validation of metabolic biomarkers is a cornerstone of diagnosing and managing inherited metabolic diseases. While the specific molecule this compound lacks established clinical data, the principles of biomarker validation are clearly demonstrated by phytanic acid and acylcarnitines. The robust correlation of their concentrations with specific disease states, supported by well-defined analytical methods, underscores their indispensable role in modern medicine. Future research may yet uncover a role for novel branched-chain fatty acids like this compound, and the validation framework established by current biomarkers will be essential in evaluating their clinical utility.

References

A Researcher's Guide to Assessing the Purity of Synthesized 14-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized reagents is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 14-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA. We present supporting experimental data and detailed protocols to objectively compare its purity assessment with that of common straight-chain saturated and unsaturated alternatives.

Introduction to this compound and the Importance of Purity Assessment

This compound is a saturated, branched-chain fatty acyl-coenzyme A (BCFA-CoA). BCFAs and their CoA esters are increasingly recognized for their significant biological roles, including acting as ligands for peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism. The unique branched structure of this compound distinguishes it from more common straight-chain fatty acyl-CoAs and can influence its physical, chemical, and biological properties.

The synthesis of such a specific molecule can introduce various impurities, including isomers, unreacted starting materials, and byproducts. A thorough purity assessment is therefore critical to ensure that the observed biological effects are attributable to the compound of interest and not to contaminants. This guide focuses on the primary analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison with Alternative Fatty Acyl-CoAs

For a comprehensive purity assessment, it is valuable to compare the analytical behavior of this compound with that of well-characterized straight-chain fatty acyl-CoAs. This guide uses two common alternatives for comparison:

  • Stearoyl-CoA (C18:0-CoA): A straight-chain saturated fatty acyl-CoA.

  • Oleoyl-CoA (C18:1-CoA): A straight-chain monounsaturated fatty acyl-CoA.

These alternatives are chosen for their prevalence in biological systems and their distinct chromatographic and spectroscopic properties compared to the branched-chain structure of this compound.

Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is essential for the comprehensive characterization and purity assessment of synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like fatty acyl-CoAs. Reversed-phase (RP) HPLC, where separation is based on hydrophobicity, is the most common mode.

Key Performance Metrics:

Analytical ParameterThis compoundStearoyl-CoA (C18:0)Oleoyl-CoA (C18:1)
Expected Retention Time ShorterLongerIntermediate
Typical Purity (%) >95%>98%>98%
Limit of Detection (LOD) ~1-5 pmol (UV)~1-5 pmol (UV)~1-5 pmol (UV)
Common Impurities Detected Isomers, shorter/longer chain homologs, unreacted fatty acidShorter/longer chain homologs, unreacted fatty acidIsomers (cis/trans), oxidized species, unreacted fatty acid

The methyl branch in this compound reduces its hydrophobicity compared to its straight-chain isomer, stearoyl-CoA, leading to a shorter retention time on a C18 column.[1] The presence of a double bond in oleoyl-CoA also affects its retention, typically eluting between the saturated straight-chain and branched-chain counterparts.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it the gold standard for the analysis of fatty acyl-CoAs.

Key Performance Metrics:

Analytical ParameterThis compoundStearoyl-CoA (C18:0)Oleoyl-CoA (C18:1)
Expected [M+H]⁺ (m/z) ~1024.6~1024.6~1022.6
Typical Purity (%) >98%>99%>99%
Limit of Quantitation (LOQ) <1 pmol<1 pmol<1 pmol
Common Impurities Detected Positional isomers of the methyl group, diastereomersResidual shorter/longer chain acyl-CoAsGeometric isomers, oxidation products

Note: The exact m/z will depend on the isotopic distribution and the specific adduct formed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. For fatty acyl-CoAs, this requires hydrolysis of the thioester bond to release the fatty acid, followed by derivatization (typically methylation) to form a volatile fatty acid methyl ester (FAME). The PubChem database contains GC-MS data for methyl 14-methylheptadecanoate, the derivatized form of the fatty acid portion of this compound.[2]

Key Performance Metrics:

Analytical Parameter14-Methylheptadecanoate (FAME)Stearate (FAME)Oleate (FAME)
Expected Retention Time Shorter than StearateLonger than 14-MethylheptadecanoateSimilar to Stearate (column dependent)
Typical Purity (%) >95% (of FAMEs)>98% (of FAMEs)>98% (of FAMEs)
Common Impurities Detected Isomeric FAMEs, unreacted derivatizing agentHomologous FAMEsPositional and geometric isomers of the double bond
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an invaluable tool for confirming the identity of the synthesized compound and for quantitative purity assessment (qNMR). Both ¹H and ¹³C NMR are employed.

Key Diagnostic Signals for this compound:

  • ¹H NMR:

    • A distinct doublet and multiplet corresponding to the methyl group and the adjacent methine proton of the branched chain.

    • Signals corresponding to the protons near the thioester linkage and the adenine (B156593) moiety of Coenzyme A.

  • ¹³C NMR:

    • A unique set of signals for the branched methyl and methine carbons.

    • Characteristic chemical shifts for the carbonyl carbon of the thioester and the carbons of the CoA portion.

NMR can be used to quantify the purity by integrating the signals of the target compound against those of a certified internal standard.

Experimental Protocols

HPLC Purity Assessment

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 50 mM Potassium Phosphate buffer, pH 5.3

  • B: Acetonitrile

Gradient:

  • A linear gradient from 10% to 90% B over 30 minutes.

Detection:

  • UV absorbance at 260 nm (for the adenine moiety of CoA).

Sample Preparation:

  • Dissolve the synthesized fatty acyl-CoA in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

LC-MS/MS Purity Assessment

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient:

  • A suitable gradient to resolve the compound of interest from potential impurities.

Mass Spectrometry:

  • Electrospray ionization (ESI) in positive ion mode.

  • Monitor for the precursor ion ([M+H]⁺) and characteristic product ions.

Sample Preparation:

  • Prepare a dilute solution (e.g., 10 µg/mL) in a solvent compatible with the initial mobile phase.

GC-MS Purity Assessment (of the Fatty Acid Moiety)

1. Hydrolysis:

  • Treat the fatty acyl-CoA sample with a mild base (e.g., 0.5 M KOH in methanol) to cleave the thioester bond.

2. Derivatization:

  • Acidify the solution and extract the free fatty acid.

  • Methylate the fatty acid using a reagent such as BF₃-methanol or by generating diazomethane.

3. GC-MS Analysis:

  • Inject the resulting FAME solution onto a suitable GC column (e.g., a polar capillary column).

  • Use a temperature gradient to separate the FAMEs.

  • The mass spectrometer will provide fragmentation patterns for identification.

NMR Purity Assessment

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Solvent:

  • Deuterated solvent such as D₂O or a mixture of D₂O and deuterated acetonitrile, depending on the solubility of the acyl-CoA.

Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in the deuterated solvent. For quantitative NMR (qNMR), add a known amount of a certified internal standard.

Visualizing Workflows and Pathways

Experimental Workflow for Purity Assessment

Purity Assessment Workflow for this compound cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results synth Synthesized this compound hplc HPLC-UV synth->hplc lcms LC-MS/MS synth->lcms gcms GC-MS (after hydrolysis & derivatization) synth->gcms nmr NMR (¹H, ¹³C, qNMR) synth->nmr purity Purity (%) hplc->purity lcms->purity identity Structural Confirmation lcms->identity impurities Impurity Profile gcms->impurities (Fatty Acid Moiety) nmr->purity (qNMR) nmr->identity Interrelation of Analytical Techniques cluster_primary Primary Purity & Identity cluster_secondary Complementary & Orthogonal Methods compound This compound lcms LC-MS/MS (High Specificity & Sensitivity) compound->lcms nmr NMR (Definitive Structure & qNMR) compound->nmr gcms GC-MS (Volatile Impurity Profile of Fatty Acid) compound->gcms Requires derivatization hplc HPLC-UV (Routine Purity Check) lcms->hplc Provides basis for HPLC method nmr->lcms Confirms mass signals

References

Safety Operating Guide

Navigating the Disposal of 14-Methylheptadecanoyl-CoA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like 14-Methylheptadecanoyl-CoA are paramount to ensuring a safe and compliant laboratory environment. While specific disposal protocols for every chemical are not always readily available, a framework built on established safety principles can guide responsible waste management. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, positioning your laboratory for adherence to best practices.

Immediate Safety and Handling Protocols

Before disposal, proper handling of this compound is crucial. Although not classified as a hazardous substance, it should be treated with care as a laboratory chemical.

Personal Protective Equipment (PPE):

  • Gloves: Wear standard laboratory gloves (nitrile or latex) to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to protect against accidental splashes.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

Spill Procedures: In the event of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Place the contaminated material into an appropriate, sealed container for disposal. Clean the spill area with soap and water.

Step-by-Step Disposal Procedures

The disposal route for this compound depends on its physical state (solid or in solution) and the specific regulations of your institution and local authorities. The overriding principle is to manage waste in a way that minimizes environmental impact and adheres to safety protocols.[1]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is in a solid (lyophilized powder) or liquid (dissolved in a solvent) form.

  • Segregate from Hazardous Waste: Do not mix this compound waste with hazardous chemical waste streams such as flammable solvents, corrosive materials, or reactive chemicals.[1][2] Keep it separate to avoid unintended reactions and to ensure it is disposed of through the correct channels.

Step 2: Containerization and Labeling

  • Select an Appropriate Container:

    • Solid Waste: Use a clearly labeled, sealable plastic bag or a screw-top container.

    • Aqueous Solutions: Collect in a compatible, leak-proof container (e.g., a high-density polyethylene (B3416737) bottle) with a secure screw-top lid.

  • Labeling: Clearly label the waste container with the full chemical name: "this compound". Also, include the concentration (if in solution) and the date. Accurate labeling is essential for proper waste management by your institution's environmental health and safety (EHS) office.[1][2]

Step 3: Choosing the Correct Disposal Pathway

The decision on the final disposal method should be made in consultation with your institution's EHS department. The following are general guidelines for non-hazardous biochemical waste.

  • For Solid this compound:

    • Place the solid waste into its designated, labeled container.

    • Consult your institutional guidelines. Many institutions will direct you to dispose of non-hazardous solid chemical waste through a specific chemical waste stream managed by EHS. It is generally not recommended to dispose of even non-hazardous chemicals in the regular trash to avoid any potential risks to custodial staff.[3]

  • For Aqueous Solutions of this compound:

    • Seek Institutional Approval for Sewer Disposal: For small quantities of dilute, aqueous solutions, some institutions may permit disposal down the sanitary sewer, followed by flushing with a large amount of water.[4] However, this is strictly subject to approval from your EHS office, which will have assessed the local water treatment capabilities.[3][4] Do not pour down the drain without explicit permission.

    • Chemical Waste Collection: If sewer disposal is not permitted, or if the solution contains other non-sewerable substances, it must be collected as chemical waste. Store the labeled container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.[5][6]

  • For Solutions in Organic Solvents:

    • If this compound is dissolved in an organic solvent (e.g., ethanol, methanol), the entire solution must be treated as hazardous chemical waste.

    • Collect the waste in a designated, properly labeled container for flammable liquid waste.

    • Arrange for pickup by your institution's EHS department.

Quantitative Data Summary for Disposal Considerations

Since specific quantitative data for this compound is not available, general thresholds for non-hazardous laboratory waste disposal are provided below. These are illustrative and must be confirmed with your local EHS guidelines.

ParameterGuidelineCitation
Sewer Disposal Volume Limit (Liquids) Typically limited to small quantities (e.g., < 5 gallons per discharge) for approved substances.[4]
Sewer Disposal Concentration Must be a dilute aqueous solution.[4]
pH Range for Sewer Disposal Generally required to be between 5.0 and 9.0 for neutralized solutions.[4][5]
Solid Waste to Landfill Only for chemicals explicitly deemed non-hazardous by EHS; quantities may be limited (e.g., < 5 pounds).[3]

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental results for this compound.

Mandatory Visualizations

To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

G Disposal Decision Workflow for this compound cluster_start cluster_assessment Waste Assessment cluster_pathways Disposal Pathways cluster_actions Actions & Final Disposal start Start: this compound Waste Generated waste_form Determine Physical Form start->waste_form solid_path Solid (Powder) waste_form->solid_path Solid aqueous_path Aqueous Solution waste_form->aqueous_path Aqueous organic_path Organic Solvent Solution waste_form->organic_path Organic Solvent collect_solid Collect in Labeled Container for Non-Hazardous Solid Chemical Waste solid_path->collect_solid consult_ehs_sewer Consult EHS for Sewer Disposal Approval aqueous_path->consult_ehs_sewer collect_organic Collect in Labeled Container for Hazardous Solvent Waste organic_path->collect_organic ehs_pickup Arrange for EHS Waste Pickup collect_solid->ehs_pickup collect_aqueous Collect in Labeled Container for Aqueous Chemical Waste consult_ehs_sewer->collect_aqueous Not Approved sewer_disposal Dispose to Sanitary Sewer with Copious Water consult_ehs_sewer->sewer_disposal Approved collect_aqueous->ehs_pickup collect_organic->ehs_pickup

Caption: Disposal decision workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.